Mat2A-IN-7
Description
Properties
Molecular Formula |
C17H13ClF3N3O2 |
|---|---|
Molecular Weight |
383.7 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-3-methoxy-4-(methylamino)-7-(trifluoromethyl)-1,8-naphthyridin-2-one |
InChI |
InChI=1S/C17H13ClF3N3O2/c1-22-13-9-7-8-12(17(19,20)21)23-15(9)24(16(25)14(13)26-2)11-6-4-3-5-10(11)18/h3-8,22H,1-2H3 |
InChI Key |
SXJCTUGSTQFFCW-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C(=O)N(C2=C1C=CC(=N2)C(F)(F)F)C3=CC=CC=C3Cl)OC |
Origin of Product |
United States |
Foundational & Exploratory
Mat2A-IN-7: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mat2A-IN-7 is a potent and specific inhibitor of Methionine Adenosyltransferase 2A (MAT2A), an enzyme of significant interest in cancer research, particularly for tumors exhibiting methylthioadenosine phosphorylase (MTAP) deletion. This technical guide provides a detailed overview of the chemical properties, structure, and biological activity of this compound, also identified as compound 24 in patent WO2021254529A1. The document includes a summary of its quantitative data, a description of its mechanism of action, and generalized experimental protocols for its synthesis and evaluation, compiled from available scientific literature and patent filings.
Chemical Properties and Structure
This compound is a small molecule inhibitor with the following chemical properties:
| Property | Value |
| IUPAC Name | 7-(2-chloro-4-fluorophenyl)-5-(trifluoromethyl)-[1][2][3]triazolo[1,5-a]pyridin-2-amine |
| Chemical Formula | C₁₇H₁₃ClF₃N₃O |
| Molecular Weight | 383.75 g/mol |
| CAS Number | 2756458-77-0 |
| Patent Reference | Compound 24 in WO2021254529A1 |
Structure:
The chemical structure of this compound consists of a substituted[1][2][3]triazolo[1,5-a]pyridine core.
(Structure image would be placed here in a full whitepaper; for this format, a textual description is provided.)
Mechanism of Action and Signaling Pathway
This compound functions as an inhibitor of MAT2A, the enzyme responsible for catalyzing the synthesis of S-adenosylmethionine (SAM) from methionine and ATP. SAM is a universal methyl donor for numerous cellular processes, including DNA, RNA, and protein methylation.
In a significant subset of cancers, the gene encoding for MTAP is deleted. This deletion leads to the accumulation of methylthioadenosine (MTA), a substrate for MTAP. Elevated MTA levels competitively inhibit protein arginine methyltransferase 5 (PRMT5), a key enzyme involved in cell proliferation and survival. Consequently, MTAP-deleted cancer cells become highly dependent on the remaining activity of PRMT5 and, upstream, on the production of SAM by MAT2A.
By inhibiting MAT2A, this compound reduces the intracellular concentration of SAM. This further suppresses the already compromised PRMT5 activity in MTAP-deleted cells, leading to synthetic lethality and selective inhibition of cancer cell growth.
Caption: Signaling pathway of MAT2A and the inhibitory effect of this compound.
Biological Activity
While the specific IC₅₀ value for this compound is not publicly available in the referenced search results, it is described as a potent inhibitor of MAT2A.[1] The primary therapeutic application of this compound is in the treatment of cancers with MTAP deletion, where it can selectively induce cancer cell death.
Experimental Protocols
The following are generalized experimental protocols based on standard methodologies for the synthesis and evaluation of MAT2A inhibitors. The specific details for this compound would be found within the experimental section of patent WO2021254529A1.
Synthesis of this compound
A plausible synthetic route for this compound, based on the synthesis of similar[1][2][3]triazolo[1,5-a]pyridine cores, would likely involve a multi-step process culminating in the formation of the substituted heterocyclic system. A general workflow is outlined below.
Caption: Generalized synthetic workflow for this compound.
Methodology:
-
Condensation: Reaction of a substituted 2-aminopyridine with a suitable reagent to form a hydrazone or a similar intermediate.
-
Cyclization: Intramolecular cyclization of the intermediate, often promoted by an oxidizing agent or heat, to form the[1][2][3]triazolo[1,5-a]pyridine ring system.
-
Functionalization: Introduction of the 2-chloro-4-fluorophenyl and trifluoromethyl groups at the appropriate positions. This may involve coupling reactions such as Suzuki or Buchwald-Hartwig cross-coupling for the aryl group and specific reagents for the trifluoromethyl group.
-
Purification: The final compound would be purified using standard techniques such as column chromatography and recrystallization. Characterization would be performed using methods like NMR, mass spectrometry, and HPLC.
Biochemical MAT2A Inhibition Assay
Objective: To determine the in vitro inhibitory activity of this compound against the MAT2A enzyme.
Principle: The activity of MAT2A can be measured by quantifying the production of one of its co-products, pyrophosphate (PPi) or S-adenosylmethionine (SAM).
Generalized Protocol (PPi Detection):
-
Reagents and Materials:
-
Recombinant human MAT2A enzyme
-
ATP
-
L-methionine
-
Assay buffer (e.g., Tris-HCl with MgCl₂ and KCl)
-
PPi detection reagent (e.g., a fluorescent or colorimetric probe that reacts with PPi)
-
This compound (dissolved in DMSO)
-
384-well assay plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add a small volume of the diluted inhibitor or DMSO (vehicle control) to the wells of the assay plate.
-
Add the MAT2A enzyme to the wells and incubate for a pre-determined time to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a mixture of ATP and L-methionine.
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific duration.
-
Stop the reaction and add the PPi detection reagent.
-
Measure the signal (fluorescence or absorbance) using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Cell-Based Proliferation Assay in MTAP-deficient Cancer Cells
Objective: To evaluate the anti-proliferative effect of this compound on cancer cells with and without MTAP deletion.
Principle: The viability of cells after treatment with the inhibitor is assessed using a colorimetric or fluorometric assay that measures metabolic activity (e.g., MTT, MTS, or resazurin reduction) or ATP content.
Generalized Protocol:
-
Cell Lines:
-
MTAP-deficient cancer cell line (e.g., HCT116 MTAP-/-)
-
Isogenic MTAP-proficient cancer cell line (e.g., HCT116 WT) as a control.
-
-
Procedure:
-
Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound (and a vehicle control) for a specified period (e.g., 72 hours).
-
Add the viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.
-
Solubilize the formazan crystals (for MTT assay) and measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition) for each cell line.
-
Conclusion
This compound is a promising MAT2A inhibitor with potential for the targeted therapy of MTAP-deficient cancers. Its mechanism of action, leveraging the principle of synthetic lethality, offers a selective approach to cancer treatment. The information provided in this guide serves as a foundational resource for researchers interested in the further investigation and development of this compound and similar compounds. For detailed experimental procedures and specific quantitative data, direct reference to the patent WO2021254529A1 is recommended.
References
In-Depth Technical Guide: MAT2A Target Validation in Cancer Cell Lines
For the Attention of Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive searches for a specific MAT2A inhibitor designated "Mat2A-IN-7" have not yielded any publicly available data. Therefore, this guide provides a comprehensive overview of the target validation for potent and selective MAT2A inhibitors, using data from well-characterized compounds such as PF-9366, AG-270, and SCR-7952 as representative examples. The principles, protocols, and pathways described are directly applicable to the evaluation of any novel MAT2A inhibitor.
Executive Summary
Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme in cellular metabolism, catalyzing the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of biological methylation reactions. In many cancers, particularly those with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, MAT2A becomes a synthetic lethal target. This guide provides an in-depth technical overview of the core methodologies and data required to validate MAT2A as a therapeutic target in cancer cell lines using small molecule inhibitors. We will explore the mechanism of action, present key quantitative data from representative inhibitors, detail essential experimental protocols, and visualize the relevant biological pathways.
Mechanism of Action: Synthetic Lethality in MTAP-Deleted Cancers
The primary rationale for targeting MAT2A in oncology lies in its synthetic lethal relationship with the loss of MTAP.[1][2] MTAP is an enzyme in the methionine salvage pathway. Its deletion, often co-occurring with the tumor suppressor CDKN2A, leads to the accumulation of methylthioadenosine (MTA).[2] MTA is a partial inhibitor of protein arginine methyltransferase 5 (PRMT5), a key enzyme that uses SAM to methylate various proteins involved in critical cellular processes, including mRNA splicing.[3][4]
In MTAP-deleted cancer cells, the partial inhibition of PRMT5 by MTA makes these cells exquisitely dependent on a high intracellular concentration of SAM to maintain sufficient PRMT5 activity for survival.[2][5] Inhibition of MAT2A depletes the cellular pool of SAM, leading to a further reduction in PRMT5 activity.[3] This dual hit on PRMT5 function, first by MTA and second by SAM depletion, triggers catastrophic cellular events, including widespread splicing defects and DNA damage, ultimately leading to selective cancer cell death.[3]
Quantitative Data for Representative MAT2A Inhibitors
The following tables summarize the inhibitory concentrations (IC50) of well-characterized MAT2A inhibitors in various cancer cell lines. This data is crucial for assessing the potency and selectivity of these compounds.
Table 1: Enzymatic and Cellular IC50 Values of Representative MAT2A Inhibitors
| Inhibitor | Target | Assay Type | IC50 (nM) | Cell Line | MTAP Status | Reference |
| PF-9366 | MAT2A | Enzymatic | 420 | Huh-7 | Not Specified | [5] |
| AG-270 | MAT2A | Enzymatic | 68.3 | HCT116 | MTAP-/- | [5] |
| SCR-7952 | MAT2A | Enzymatic | 18.7 | HCT116 | MTAP-/- | [5] |
| AG-270 | SAM Production | Cellular | 5.8 | HCT116 | MTAP-/- | [5] |
| SCR-7952 | SAM Production | Cellular | 1.9 | HCT116 | MTAP-/- | [5] |
| Compound 17 | MAT2A | Enzymatic | 430 | MTAP-/- HCT116 | MTAP-/- | [6] |
| Compound 17 | Proliferation | Cellular | 1400 | MTAP-/- HCT116 | MTAP-/- | [6] |
Table 2: Antiproliferative IC50 Values of PF-9366 in Leukemia Cell Lines
| Cell Line | Subtype | IC50 (µM) | Reference |
| MLL-AF4 | MLLr | 10.33 | [1] |
| MLL-AF9 | MLLr | 7.72 | [1] |
| SEM | MLLr | 3.146 - 3.815 | [1] |
| THP-1 | MLLr | 4.210 - 5.334 | [1] |
| SKM-1 | non-MLLr | 10.72 - 12.75 | [1] |
Detailed Experimental Protocols
Robust target validation requires rigorous and well-defined experimental protocols. The following sections detail the methodologies for key assays used to confirm the engagement and downstream effects of MAT2A inhibitors.
MAT2A Enzymatic Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of MAT2A. A common method is a colorimetric assay that detects the phosphate produced during the conversion of ATP and methionine to SAM.[6][7]
-
Principle: The assay quantifies the amount of inorganic phosphate released from the MAT2A-catalyzed reaction. This is often achieved using a malachite green-based reagent that forms a colored complex with phosphate, which can be measured spectrophotometrically.
-
Materials:
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the test compound to the wells of a 384-well plate.
-
Add recombinant MAT2A enzyme to the wells and incubate for a defined period (e.g., 30 minutes at room temperature) to allow for compound binding.
-
Initiate the enzymatic reaction by adding a mixture of L-methionine and ATP (e.g., final concentrations of 100 µM each).[6]
-
Incubate for a specific time (e.g., 30 minutes at room temperature) to allow for SAM production.
-
Stop the reaction and detect the generated phosphate by adding the colorimetric detection reagent.
-
Incubate for a further period (e.g., 15-30 minutes at room temperature) to allow for color development.[6]
-
Measure the absorbance at the appropriate wavelength (e.g., 620-630 nm).[6][7]
-
Calculate the percent inhibition relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct target engagement of a compound with its protein target within intact cells. The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.
-
Principle: Cells are treated with the test compound, heated to various temperatures, and then lysed. The amount of soluble target protein remaining at each temperature is quantified, typically by Western blot. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Materials:
-
Cancer cell line of interest
-
Cell culture medium and reagents
-
Test compound (e.g., this compound)
-
PBS
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
PCR thermocycler or heating blocks
-
Centrifuge
-
SDS-PAGE gels, transfer apparatus, and Western blot reagents
-
Primary antibody against MAT2A
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
-
-
Procedure:
-
Culture cells to a sufficient density.
-
Treat cells with the test compound or vehicle (DMSO) for a specified time (e.g., 1-3 hours).
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellet in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a set time (e.g., 3-5 minutes), followed by a cooling step.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Analyze the samples by Western blot using an antibody specific for MAT2A.
-
Quantify the band intensities and plot them against the temperature to generate melting curves for both the vehicle and compound-treated samples.
-
A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and target engagement.
-
Western Blot Analysis for Downstream Effects
Western blotting is used to assess the downstream consequences of MAT2A inhibition, such as the reduction of PRMT5-mediated methylation marks.
-
Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and then detects specific proteins using antibodies. A key marker for PRMT5 activity is the symmetric dimethylation of arginine (SDMA) on its substrates.
-
Materials:
-
Cancer cell lines (MTAP-deleted and wild-type)
-
Test compound (e.g., this compound)
-
Lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-MAT2A, anti-SDMA, anti-PRMT5, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
-
-
Procedure:
-
Treat cancer cells with increasing concentrations of the test compound for a specified duration (e.g., 72-96 hours).
-
Lyse the cells and quantify the protein concentration.
-
Denature the protein lysates by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Analyze the band intensities to determine the effect of the inhibitor on the levels of MAT2A and the SDMA mark. A reduction in the SDMA signal in MTAP-deleted cells is indicative of on-target activity.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in MAT2A inhibition is essential for a clear understanding of its mechanism of action and the experimental approaches used for its validation.
Caption: MAT2A signaling pathway in MTAP-deleted cancers.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion
The validation of MAT2A as a therapeutic target in cancer cell lines, particularly those with MTAP deletions, is a multi-faceted process that relies on a combination of enzymatic, cellular, and mechanistic assays. By employing the detailed protocols and understanding the underlying biological pathways presented in this guide, researchers can effectively evaluate the potential of novel MAT2A inhibitors. The consistent observation of potent enzymatic inhibition, direct target engagement in cells, and the expected downstream effects on PRMT5 activity and cancer cell viability provides a robust foundation for the further development of these promising therapeutic agents.
References
- 1. SCR‐7952, a highly selective MAT2A inhibitor, demonstrates synergistic antitumor activities in combination with the S‐adenosylmethionine‐competitive or the methylthioadenosine‐cooperative protein arginine methyltransferase 5 inhibitors in methylthioadenosine phosphorylase‐deleted tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induction of methionine adenosyltransferase 2A in tamoxifen-resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. probiologists.com [probiologists.com]
- 4. Abstract 1644: Dual inhibition of MAT2A and PRMT5 delivers synergistic anti-tumor responses in preclinical models of MTAP-deleted cancer | Semantic Scholar [semanticscholar.org]
- 5. Human Mat2A Uses an Ordered Kinetic Mechanism and Is Stabilized but Not Regulated by Mat2B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Potential Scaffolds for Methionine Adenosyltransferase 2A (MAT2A) Inhibitors: Virtual Screening, Synthesis, and Biological Evaluation [mdpi.com]
- 7. Structure-Based Design and Optimization of Methionine Adenosyltransferase 2A (MAT2A) Inhibitors with High Selectivity, Brain Penetration, and In Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of MAT2A in the Methionine Cycle: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Methionine Adenosyltransferase 2A (MAT2A), a pivotal enzyme in the methionine cycle. This document details its core function, regulatory mechanisms, and its emerging role as a significant target in drug development, particularly in oncology. The guide is structured to provide readily accessible quantitative data, detailed experimental protocols for key assays, and visual representations of associated signaling pathways to facilitate a deeper understanding of MAT2A's biological significance.
Core Function of MAT2A in the Methionine Cycle
Methionine adenosyltransferase 2A (MAT2A) is a rate-limiting enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the principal methyl donor in all mammalian cells.[1][2] This essential reaction utilizes L-methionine and adenosine triphosphate (ATP) as substrates.[1][2] The product, SAM, is a critical molecule involved in numerous cellular processes, including the methylation of DNA, RNA, proteins, and lipids, which are fundamental for regulating gene expression, signal transduction, and maintaining cellular homeostasis.[3]
The methionine cycle is a continuous process that regenerates methionine. After SAM donates its methyl group in a transmethylation reaction, it is converted to S-adenosylhomocysteine (SAH). SAH is then hydrolyzed to homocysteine, which can be remethylated to methionine, thus completing the cycle.[3] MAT2A's position at the entry point of this cycle underscores its critical role in maintaining the cellular methylation potential.
Quantitative Data: Enzymatic Properties of MAT2A
The following tables summarize the key kinetic parameters of human MAT2A, providing a quantitative basis for understanding its enzymatic activity and its interactions with substrates and products.
| Substrate | Michaelis-Menten Constant (Km) | Reference(s) |
| ATP | 50 ± 10 µM | [4] |
| L-Methionine | 5 ± 2 µM | [5] |
| Inhibitor | Inhibition Constant (Ki) | Type of Inhibition | Varied Substrate | Reference(s) |
| S-adenosylmethionine (SAM) | 136 ± 7 µM | Non-competitive | ATP | [6] |
| S-adenosylmethionine (SAM) | 81 ± 10 µM | Non-competitive | L-Methionine | [6] |
Signaling Pathways Involving MAT2A
MAT2A and the methionine cycle are intricately linked with key cellular signaling pathways that regulate cell growth, proliferation, and metabolism.
Figure 1: Interplay of MAT2A and the Methionine Cycle with mTOR and AMPK signaling pathways.
The mechanistic Target of Rapamycin Complex 1 (mTORC1) pathway, a central regulator of cell growth, is sensitive to cellular SAM levels. The SAM sensor, SAMTOR, can regulate mTORC1 activity in response to SAM availability, thereby linking methionine metabolism to protein synthesis and cell proliferation.[7] Conversely, the AMP-activated protein kinase (AMPK) pathway, which is activated under low energy conditions, can indirectly inhibit MAT2A activity to conserve energy, highlighting the integration of the methionine cycle with the cell's energetic state.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study MAT2A and the methionine cycle.
MAT2A Enzyme Activity Assay (Colorimetric)
This assay measures the activity of MAT2A by detecting the pyrophosphate (PPi) generated during the synthesis of SAM.
Materials:
-
Purified recombinant MAT2A enzyme
-
MAT2A Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM TCEP)[5]
-
L-Methionine solution
-
ATP solution
-
Colorimetric detection reagent for phosphate (e.g., Malachite Green-based reagent)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare a 1x MAT2A Assay Buffer by diluting a 5x stock.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Initiate Reaction: Prepare a master mix containing 5x MAT2A Assay Buffer, ATP (final concentration, e.g., 750 µM), and L-Methionine (final concentration, e.g., 750 µM).[8] Add 20 µL of the master mix to each well to start the reaction.
-
Incubation: Incubate the plate at room temperature for 1 hour with gentle agitation.[8]
-
Detection: Add 50 µL of the Colorimetric Detection Reagent to each well.[8]
-
Readout: Incubate for 15 minutes at room temperature, protected from light.[8] Measure the absorbance at 630 nm using a microplate reader.[9]
-
Data Analysis: Subtract the blank (no enzyme) reading from all other readings. The absorbance is proportional to the amount of PPi produced and thus to the MAT2A activity.
References
- 1. mTORC1-independent translation control in mammalian cells by methionine adenosyltransferase 2A and S-adenosylmethionine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]
- 4. Human Mat2A Uses an Ordered Kinetic Mechanism and Is Stabilized but Not Regulated by Mat2B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. Mechanism and Inhibition of Human Methionine Adenosyltransferase 2A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CBS and MAT2A improve methionine-mediated DNA synthesis through SAMTOR/mTORC1/S6K1/CAD pathway during embryo implantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. bpsbioscience.com [bpsbioscience.com]
The Precision Strike: A Technical Guide to Mat2A-IN-7 for Research in MTAP-Deficient Cancers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core principles and practical application of Mat2A-IN-7, a representative small molecule inhibitor of Methionine Adenosyltransferase 2A (MAT2A), in the context of methylthioadenosine phosphorylase (MTAP)-deficient cancers. This document synthesizes the current understanding of the synthetic lethal relationship between MTAP deficiency and MAT2A inhibition, offering a rationale for its therapeutic potential. We present key preclinical and clinical data, detailed experimental protocols for critical assays, and visual representations of the underlying biological pathways and workflows to support further research and development in this promising area of precision oncology.
The Principle of Synthetic Lethality: Targeting the Achilles' Heel of MTAP-Deficient Cancers
Approximately 15% of all human cancers exhibit a homozygous deletion of the MTAP gene, which is frequently co-deleted with the adjacent tumor suppressor gene CDKN2A. This genetic alteration creates a unique metabolic vulnerability, making these cancer cells exquisitely dependent on the enzyme MAT2A.[1][2][3]
MAT2A is the primary enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular methylation reactions that are crucial for gene expression, cell cycle regulation, and overall cellular homeostasis.[4][5] In healthy cells with functional MTAP, the methionine salvage pathway efficiently recycles methionine from its byproduct, 5'-methylthioadenosine (MTA). However, in MTAP-deficient cancer cells, the inability to metabolize MTA leads to its accumulation.[6]
This accumulation of MTA competitively inhibits another crucial enzyme, protein arginine methyltransferase 5 (PRMT5).[6][7] PRMT5, which requires high concentrations of SAM for its activity, is involved in vital cellular processes, including mRNA splicing.[2][8] The partial inhibition of PRMT5 by MTA in MTAP-deficient cells renders them highly sensitive to even modest reductions in SAM levels.[8]
This sets the stage for a synthetic lethal interaction. By inhibiting MAT2A with a molecule like this compound, the production of SAM is further reduced. This dual insult—MTA accumulation and SAM depletion—cripples PRMT5 activity, leading to aberrant mRNA splicing, DNA damage, and ultimately, selective cell death in MTAP-deficient cancer cells, while largely sparing normal, MTAP-proficient tissues.[2][3]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of representative MAT2A inhibitors in MTAP-deficient cancer models. While specific data for "this compound" is not publicly available, the data from closely related and well-characterized MAT2A inhibitors such as AG-270 and IDE397 provide a strong indication of the expected potency and efficacy.
Table 1: Preclinical In Vitro Activity of MAT2A Inhibitors
| Compound | Cell Line (MTAP status) | Assay Type | IC50 (nM) | Reference |
| AG-270 | HCT116 (MTAP-/-) | Proliferation | 260 | [9] |
| SCR-7952 | HCT116 (MTAP-/-) | Proliferation | 34.4 | [10] |
| SCR-7952 | HCT116 (MTAP+/+) | Proliferation | 487.7 | [10] |
| Compound 17 | HCT116 (MTAP-/-) | Proliferation | 1400 | [11] |
| Compound 17 | MAT2A Enzymatic Assay | - | 430 | [11] |
| PF-9366 | MAT2A Enzymatic Assay | - | 420 | [10] |
Table 2: Clinical Efficacy of MAT2A Inhibitors in MTAP-deficient Solid Tumors
| Compound | Phase | Tumor Types | Dose | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Reference |
| IDE397 | Phase 2 | Urothelial and Non-Small Cell Lung Cancer | 30 mg once daily | 39% | 94% | [1][8] |
| IDE397 | Phase 1 | Urothelial and Non-Small Cell Lung Cancer | 30 mg once daily | 33% | 93% | [12][13] |
| AG-270 | Phase 1 | Advanced Malignancies | Not specified | 2 Partial Responses | 5 patients with stable disease ≥16 weeks | [14] |
Table 3: Pharmacodynamic Effects of MAT2A Inhibitors
| Compound | Model System | Parameter Measured | Result | Reference |
| AG-270 | Patients with advanced malignancies | Plasma SAM concentration | Reduction of 54% to 70% | [14] |
| Compound 30 | HCT-116 MTAP-deleted xenograft | Tumor SAM concentration | 79% reduction | [15] |
| IDE397 | Patients with MTAP-deletion tumors | Circulating tumor DNA (ctDNA) | >50% reduction in 13 of 16 patients | [8] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding, the following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow for evaluating MAT2A inhibitors.
Figure 1: Signaling pathway of MAT2A inhibition in MTAP-deficient cancer cells.
Figure 2: A representative experimental workflow for the evaluation of this compound.
Detailed Experimental Protocols
The following protocols are generalized methodologies for key experiments cited in the research of MAT2A inhibitors. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Viability Assay (MTT/MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
MTAP-proficient and -deficient cancer cell lines
-
Complete cell culture medium
-
This compound (or other MAT2A inhibitor)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay)
-
96-well plates
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for a specified period (e.g., 72-120 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT/MTS Addition:
-
For MTT: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.
-
For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Solubilization (for MTT only): Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot for Symmetric Dimethylarginine (SDMA)
This protocol is used to assess the pharmacodynamic effect of MAT2A inhibition by measuring the levels of SDMA, a downstream marker of PRMT5 activity.
Materials:
-
Cell lysates from treated and untreated cells
-
Protein electrophoresis equipment (gels, running buffer, transfer system)
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against SDMA
-
Primary antibody for a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction: Lyse cells in RIPA buffer with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-SDMA antibody (at the manufacturer's recommended dilution) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with a loading control antibody to ensure equal protein loading.
In Vivo Xenograft Study
This study evaluates the anti-tumor efficacy of this compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
MTAP-deficient cancer cell line (e.g., HCT116 MTAP-/-)
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5-10 million cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound or vehicle control to the respective groups via the appropriate route (e.g., oral gavage) and schedule (e.g., once daily).
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²).
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Study Endpoint: Continue treatment until tumors in the control group reach a predetermined size or for a specified duration.
-
Pharmacodynamic Analysis: At the end of the study, tumors and plasma can be collected for analysis of SAM levels or other biomarkers.
-
Data Analysis: Compare the tumor growth rates between the treatment and control groups to determine the tumor growth inhibition (TGI).
Measurement of S-adenosylmethionine (SAM) Levels
This protocol describes the quantification of SAM in plasma or tumor tissue to confirm target engagement of the MAT2A inhibitor.
Materials:
-
Plasma or homogenized tumor tissue samples
-
Internal standard (e.g., deuterated SAM)
-
Protein precipitation solution (e.g., methanol)
-
LC-MS/MS system
Protocol:
-
Sample Preparation:
-
Plasma: Thaw plasma samples on ice.
-
Tumor Tissue: Homogenize tumor tissue in a suitable buffer on ice.
-
-
Protein Precipitation: Add a known amount of internal standard to the sample, followed by a protein precipitation solution. Vortex and centrifuge to pellet the precipitated protein.
-
Supernatant Collection: Carefully collect the supernatant containing SAM.
-
LC-MS/MS Analysis: Inject the supernatant into an LC-MS/MS system. Use a suitable chromatography column to separate SAM from other metabolites. Quantify SAM levels by comparing the peak area of SAM to that of the internal standard.
-
Data Analysis: Normalize SAM levels to the total protein concentration (for tissue) or volume (for plasma) and compare the levels between treated and untreated samples.
Cell Cycle Analysis by Propidium Iodide Staining
This method is used to determine the effect of this compound on cell cycle progression.
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Harvesting: Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells once with cold PBS.
-
Fixation: Resuspend the cell pellet in a small volume of PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
The synthetic lethal strategy of targeting MAT2A in MTAP-deficient cancers represents a highly promising and validated approach in precision oncology. This compound and other inhibitors of this enzyme have demonstrated significant preclinical and clinical activity, providing a strong rationale for their continued investigation. This technical guide provides a foundational resource for researchers in this field, offering a comprehensive overview of the mechanism of action, key quantitative data, and detailed experimental protocols to facilitate further research and development of this important class of targeted therapies.
References
- 1. IDEAYA reports positive data from Phase II cancer therapy trial [clinicaltrialsarena.com]
- 2. IDEAYA Biosciences Announces Positive Data From Phase 1/2 Combination Trial of IDE397, a potential first-in-class MAT2A inhibitor, and Trodelvy® in MTAP-Deletion Urothelial Cancer [prnewswire.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. Quantification of Plasma S-adenosylmethionine and S-adenosylhomocysteine Using Liquid Chromatography-Electrospray-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 7. broadpharm.com [broadpharm.com]
- 8. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 9. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SCR‐7952, a highly selective MAT2A inhibitor, demonstrates synergistic antitumor activities in combination with the S‐adenosylmethionine‐competitive or the methylthioadenosine‐cooperative protein arginine methyltransferase 5 inhibitors in methylthioadenosine phosphorylase‐deleted tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. onclive.com [onclive.com]
- 13. cancernetwork.com [cancernetwork.com]
- 14. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Mat2A-IN-7 in Inducing Synthetic Lethality: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methionine Adenosyltransferase 2A (MAT2A) has emerged as a critical target in precision oncology, particularly for cancers harboring a deletion of the methylthioadenosine phosphorylase (MTAP) gene. This deletion, present in approximately 15% of all human cancers, creates a specific metabolic vulnerability that can be exploited by MAT2A inhibitors. Mat2A-IN-7 is a potent and selective inhibitor of MAT2A that induces synthetic lethality in MTAP-deficient cancer cells. This technical guide provides an in-depth overview of the core principles underlying the synthetic lethal relationship between MAT2A inhibition and MTAP deficiency, the mechanism of action of this compound, and detailed experimental protocols for its characterization.
Introduction: The Synthetic Lethal Strategy
Synthetic lethality is a phenomenon where the co-occurrence of two genetic events results in cell death, while a single event alone is viable. In the context of cancer therapy, this approach aims to selectively kill cancer cells with specific genetic alterations (e.g., tumor suppressor gene loss) by inhibiting a second, seemingly unrelated target.
The co-deletion of the MTAP gene with the tumor suppressor gene CDKN2A is a frequent event in a variety of cancers, including non-small cell lung cancer, pancreatic cancer, and glioblastoma. MTAP is a key enzyme in the methionine salvage pathway, responsible for the conversion of 5'-methylthioadenosine (MTA) to adenine and 5-methylthioribose-1-phosphate. In MTAP-deficient cells, MTA accumulates to high levels.[1][2][3]
This accumulation of MTA competitively inhibits protein arginine methyltransferase 5 (PRMT5), a crucial enzyme that catalyzes the symmetric dimethylation of arginine residues on a variety of proteins, including histones and components of the spliceosome.[4][5] The partial inhibition of PRMT5 by MTA makes MTAP-deleted cancer cells highly dependent on the de novo synthesis of S-adenosylmethionine (SAM), the universal methyl donor, for residual PRMT5 activity and survival.[6][7]
MAT2A is the primary enzyme responsible for the synthesis of SAM from methionine and ATP in most tissues.[6] By inhibiting MAT2A, compounds like this compound drastically reduce the intracellular SAM pool. In MTAP-deleted cells, this SAM depletion synergizes with the MTA-mediated partial inhibition of PRMT5, leading to a complete shutdown of its activity. This results in catastrophic defects in RNA splicing, DNA damage, and ultimately, apoptotic cell death.[4][8] Normal cells, with functional MTAP, do not accumulate MTA and are therefore significantly less sensitive to MAT2A inhibition.[1]
This compound: Mechanism of Action
This compound is a potent inhibitor of MAT2A.[1] While specific quantitative data for this compound is not publicly available, its mechanism of action is consistent with other well-characterized MAT2A inhibitors. These inhibitors typically bind to an allosteric pocket on the MAT2A enzyme, leading to a non-competitive inhibition of its enzymatic activity.[9]
The inhibition of MAT2A by this compound initiates a cascade of events within MTAP-deleted cancer cells, as illustrated in the signaling pathway diagram below.
Quantitative Data for Representative MAT2A Inhibitors
While specific data for this compound is limited, the following tables summarize the activity of other potent and selective MAT2A inhibitors, SCR-7952 and AG-270, which serve as representative examples of this class of compounds.
Table 1: In Vitro Activity of Representative MAT2A Inhibitors
| Compound | Biochemical IC50 (nM) | Cellular SAM IC50 (nM) (HCT116 MTAP-/-) | Cellular Proliferation IC50 (nM) (HCT116 MTAP-/-) | Cellular Proliferation IC50 (nM) (HCT116 MTAP+/+) | Selectivity (MTAP+/+ vs MTAP-/-) |
| SCR-7952 | 18.7 - 21[10][11] | 1.9 - 2[1][11] | 34.4 - 53[1][11] | 487.7[1] | >20-fold[11] |
| AG-270 | 68[11] | 5.8 - 6[1][11] | 260 - 300[5] | >10,000 | ~4-fold |
Table 2: In Vivo Efficacy of Representative MAT2A Inhibitors in Xenograft Models
| Compound | Model | Dose | Tumor Growth Inhibition (TGI) | Reference |
| SCR-7952 | HCT116 MTAP-/- | 1 mg/kg, QD | 72% | [11] |
| SCR-7952 | HCT116 MTAP-/- | 3 mg/kg, QD | 82.9% | [1] |
| AG-270 | KP4 MTAP-null | 200 mg/kg, QD | 67% | [12] |
| AG-270 | HCT116 MTAP-/- | 200 mg/kg, QD | 56% | [11] |
Table 3: Clinical Activity of IDE397 (a MAT2A inhibitor) in MTAP-Deletion Cancers
| Trial Phase | Cancer Types | Dose | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Reference |
| Phase II | Urothelial and Non-Small Cell Lung Cancer | 30 mg, QD | 39% | 94% | [13][14] |
| Phase I/II (Combination with Trodelvy) | Urothelial Cancer | 30 mg IDE397 + 7.5mg/kg Trodelvy | 57% | 71% | [15][16][17] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments to characterize this compound and its effects on cancer cells.
MAT2A Biochemical Assay
This assay measures the enzymatic activity of MAT2A and the inhibitory potential of compounds like this compound. A common method is a colorimetric assay that detects the phosphate released during the conversion of ATP to SAM.[10]
Materials:
-
Recombinant human MAT2A enzyme
-
ATP
-
L-Methionine
-
5x MAT2A Assay Buffer (e.g., 250 mM Tris-HCl pH 7.5, 500 mM KCl, 50 mM MgCl₂, 5 mM TCEP)
-
Colorimetric Phosphate Assay Kit
-
384-well microplate
-
Plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the diluted inhibitor. Include a positive control (no inhibitor) and a blank (no enzyme).
-
Add recombinant MAT2A enzyme to all wells except the blank.
-
Incubate for 30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of ATP and L-Methionine.
-
Incubate for 1 hour at room temperature.
-
Stop the reaction and detect the generated phosphate using the colorimetric reagent according to the manufacturer's protocol.
-
Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm).
-
Calculate the percent inhibition and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay
This assay determines the effect of this compound on the proliferation of MTAP-deleted and MTAP-wildtype cancer cells. The MTT or MTS assay is a commonly used colorimetric method.[6][18][19]
Materials:
-
MTAP-deleted and isogenic MTAP-wildtype cell lines (e.g., HCT116 MTAP-/- and HCT116 MTAP+/+)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
This compound
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 6 days.
-
Add MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS).
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot Analysis
Western blotting is used to assess the protein levels of MAT2A, PRMT5, and the downstream marker of PRMT5 activity, symmetric dimethylarginine (SDMA).
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound for the desired time (e.g., 96 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm the direct binding of a drug to its target protein in a cellular context. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.[7][21][22]
Materials:
-
Intact cells
-
This compound
-
PBS
-
Lysis buffer with protease inhibitors
-
PCR tubes or plate
-
Thermal cycler
-
Western blot reagents
Procedure:
-
Treat intact cells with this compound or vehicle control for 1 hour at 37°C.
-
Aliquot the cell suspension into PCR tubes or a PCR plate.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.
-
Analyze the amount of soluble MAT2A in the supernatant by Western blotting.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
RNA Sequencing and Splicing Analysis
RNA sequencing (RNA-seq) can be used to investigate the global changes in gene expression and RNA splicing induced by this compound.
Conceptual Workflow:
-
RNA Extraction: Treat MTAP-deleted cells with this compound or vehicle control and extract high-quality total RNA.
-
Library Preparation: Prepare RNA-seq libraries, including rRNA depletion and cDNA synthesis.
-
Sequencing: Sequence the libraries on a high-throughput sequencing platform.
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome.
-
Differential Gene Expression Analysis: Identify genes that are significantly up- or downregulated upon treatment with this compound.
-
Alternative Splicing Analysis: Use specialized software (e.g., rMATS, SpliceWiz) to identify and quantify different types of alternative splicing events, such as exon skipping, intron retention, and alternative splice site usage.[12][15][21][23] Focus on changes in splicing patterns of genes involved in cell cycle control and DNA damage response.
-
Conclusion
This compound and other inhibitors of MAT2A represent a promising therapeutic strategy for the treatment of MTAP-deleted cancers. The synthetic lethal interaction between MAT2A inhibition and MTAP deficiency provides a clear rationale for the development of these targeted agents. The experimental protocols detailed in this guide provide a comprehensive framework for the preclinical characterization of this compound and similar compounds, from target engagement and enzymatic inhibition to cellular effects and in vivo efficacy. Further investigation into this class of inhibitors holds significant potential for advancing the field of precision oncology.
References
- 1. PRMT5 (D5P2T) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 2. Symmetric Di-Methyl Arginine Motif [sdme-RG] MultiMab® Rabbit mAb mix | Cell Signaling Technology [cellsignal.com]
- 3. mybiosource.com [mybiosource.com]
- 4. MAT2A Polyclonal Antibody (PA5-119281) [thermofisher.com]
- 5. Fragment-Based Design of a Potent MAT2a Inhibitor and in Vivo Evaluation in an MTAP Null Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MAT2A (E5I7C) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 10. PRMT5 Antibody | Cell Signaling Technology [cellsignal.com]
- 11. MAT2A Antibody - BSA Free (NBP1-92100): Novus Biologicals [novusbio.com]
- 12. Data analysis pipeline for RNA-seq experiments: From differential expression to cryptic splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PRMT5 Antibody (2H4) - BSA Free (NBP3-26367): Novus Biologicals [novusbio.com]
- 14. MAT2A Antibody - BSA Free (NBP3-04713): Novus Biologicals [novusbio.com]
- 15. nf-co.re [nf-co.re]
- 16. abcepta.com [abcepta.com]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. usbio.net [usbio.net]
- 19. epicypher.com [epicypher.com]
- 20. epicypher.com [epicypher.com]
- 21. Alternative-Splicing Analysis - CD Genomics [bioinfo.cd-genomics.com]
- 22. biorxiv.org [biorxiv.org]
- 23. arxiv.org [arxiv.org]
Methodological & Application
Application Notes and Protocols for Mat2A-IN-7 in vitro IC50 Determination
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for determining the half-maximal inhibitory concentration (IC50) of Mat2A-IN-7, or other inhibitors, against the Methionine Adenosyltransferase 2A (MAT2A) enzyme in vitro. MAT2A is a critical enzyme in cellular metabolism, catalyzing the synthesis of S-adenosylmethionine (SAM), the primary methyl donor for a vast array of biological methylation reactions.[1][2] Its role in cancer has made it a significant target for therapeutic development.[3] The protocol detailed herein is a colorimetric assay that quantitatively measures the enzymatic activity of MAT2A by detecting the inorganic phosphate (Pi) or pyrophosphate (PPi) generated as a byproduct of the reaction.[4][5][6] This method is suitable for high-throughput screening and detailed kinetic analysis of MAT2A inhibitors.
Introduction
Methionine Adenosyltransferase 2A (MAT2A) is the enzyme responsible for the synthesis of S-adenosylmethionine (SAM) from L-methionine and ATP.[1][7] SAM is the universal methyl donor for the methylation of DNA, RNA, proteins, and lipids, thereby playing a crucial role in the regulation of gene expression and cellular signaling.[3][6] In many types of cancer, there is an increased demand for SAM due to rapid cell growth and proliferation, making MAT2A an attractive therapeutic target.[1] Inhibition of MAT2A can disrupt the methionine cycle, leading to a reduction in cellular methylation capacity and ultimately inhibiting cancer cell growth.[1]
The determination of the IC50 value is a key metric in drug discovery, quantifying the concentration of an inhibitor required to reduce the activity of a target enzyme by 50%. This application note provides a detailed, step-by-step protocol for an in vitro biochemical assay to determine the IC50 of inhibitors against purified recombinant MAT2A.
Signaling Pathway and Experimental Principle
MAT2A is a central enzyme in the methionine cycle. It catalyzes the conversion of L-methionine and ATP into S-adenosylmethionine (SAM), with the concomitant release of pyrophosphate (PPi) and phosphate (Pi). SAM then serves as a methyl group donor for various methyltransferases, yielding S-adenosylhomocysteine (SAH), which is subsequently recycled back to L-methionine. The assay principle is based on the quantification of the phosphate or pyrophosphate produced, which is directly proportional to MAT2A activity. A colorimetric reagent is used to react with the released phosphate, producing a colored product that can be measured by absorbance.[5][6] The presence of a MAT2A inhibitor will reduce the amount of phosphate produced, leading to a decrease in the absorbance signal.
Figure 1: MAT2A Signaling Pathway and Assay Principle.
Materials and Reagents
| Reagent | Supplier Example | Catalog Number Example | Storage Temperature |
| Recombinant Human MAT2A Enzyme | BPS Bioscience | 71401 | -80°C |
| ATP | Sigma-Aldrich | A2383 | -20°C |
| L-Methionine | Sigma-Aldrich | M9625 | Room Temperature |
| 5x MAT2A Assay Buffer | BPS Bioscience | 78869 | -20°C |
| This compound (or other test inhibitor) | Varies | Varies | Varies |
| Colorimetric Detection Reagent (e.g., PiColorLock) | Abcam | ab270004 | 4°C |
| DMSO | Sigma-Aldrich | D2650 | Room Temperature |
| Nuclease-free water | Varies | Varies | Room Temperature |
| 384-well clear flat-bottom assay plate | Corning | 3700 | Room Temperature |
Experimental Protocol
This protocol is designed for a 384-well plate format with a final reaction volume of 50 µL. All samples and controls should be tested in duplicate or triplicate.
Reagent Preparation
-
1x MAT2A Assay Buffer: Prepare by diluting the 5x MAT2A Assay Buffer with nuclease-free water. For example, to prepare 10 mL of 1x buffer, mix 2 mL of 5x buffer with 8 mL of water. Keep on ice.
-
MAT2A Enzyme Solution: Thaw the recombinant MAT2A enzyme on ice. Dilute the enzyme to the desired final concentration (e.g., 20 µg/mL) in 1x MAT2A Assay Buffer.[2] Keep the diluted enzyme on ice.
-
Substrate Solution (ATP and L-Methionine): Prepare a stock solution of ATP and L-Methionine. For a final concentration of 100 µM each, prepare a 2x working solution of 200 µM ATP and 200 µM L-Methionine in 1x MAT2A Assay Buffer.[2]
-
This compound (Inhibitor) Stock and Serial Dilutions:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Perform serial dilutions of the inhibitor in 100% DMSO to create a range of concentrations. For an 8-point dose-response curve, a 3-fold dilution series is recommended, starting from a high concentration (e.g., 100 µM down to 15.2 nM).[2]
-
For the assay, further dilute the DMSO stock solutions into 1x MAT2A Assay Buffer to create a 5x concentrated working solution of the inhibitor. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent effects.[6]
-
Assay Procedure
The following workflow outlines the steps for setting up the assay plate.
Figure 2: Experimental Workflow for MAT2A IC50 Determination.
Step-by-Step Plate Setup:
-
Inhibitor/Vehicle Addition:
-
Test Wells: Add 10 µL of the 5x serially diluted this compound to the respective wells.
-
Positive Control (100% activity): Add 10 µL of 1x MAT2A Assay Buffer containing the same final concentration of DMSO as the test wells.
-
Blank (0% activity): Add 10 µL of 1x MAT2A Assay Buffer containing DMSO.
-
-
Enzyme/Buffer Addition:
-
Test and Positive Control Wells: Add 20 µL of the diluted MAT2A enzyme solution.
-
Blank Wells: Add 20 µL of 1x MAT2A Assay Buffer.
-
-
Pre-incubation: Gently mix the plate and incubate at room temperature for 30 minutes. This allows the inhibitor to bind to the enzyme before the reaction starts.
-
Reaction Initiation: Add 20 µL of the 2x substrate solution (ATP and L-Methionine) to all wells to initiate the enzymatic reaction.
-
Reaction Incubation: Mix the plate and incubate at room temperature for 60 minutes.
-
Detection: Add 50 µL of the Colorimetric Detection Reagent to all wells.
-
Detection Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
Measurement: Read the absorbance at the appropriate wavelength for the chosen colorimetric reagent (e.g., 620-630 nm for malachite green-based reagents).[2]
Plate Layout Example
| Well Type | 10 µL Inhibitor/Vehicle | 20 µL Enzyme/Buffer | 20 µL Substrate Mix |
| Blank | 1x Assay Buffer + DMSO | 1x Assay Buffer | ATP + L-Methionine |
| Positive Control | 1x Assay Buffer + DMSO | Diluted MAT2A Enzyme | ATP + L-Methionine |
| Test Inhibitor | This compound dilutions | Diluted MAT2A Enzyme | ATP + L-Methionine |
Data Analysis and IC50 Calculation
-
Background Subtraction: Subtract the average absorbance of the Blank wells from the absorbance readings of all other wells.
-
Percentage Inhibition Calculation: Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Absorbance_Inhibitor / Absorbance_Positive_Control))
-
IC50 Determination:
-
Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).
-
Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve (variable slope).
-
The IC50 is the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve.
-
Software such as GraphPad Prism is commonly used for this analysis.[8][9][10]
-
Summary of Assay Conditions
| Parameter | Recommended Value |
| Plate Format | 384-well |
| Final Reaction Volume | 50 µL |
| Recombinant MAT2A Concentration | 20 µg/mL (final) |
| ATP Concentration | 100 µM (final) |
| L-Methionine Concentration | 100 µM (final) |
| Inhibitor Pre-incubation Time | 30 minutes at Room Temperature |
| Enzymatic Reaction Time | 60 minutes at Room Temperature |
| Detection Incubation Time | 15-30 minutes at Room Temperature |
| Absorbance Wavelength | 620-630 nm (dependent on detection reagent) |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low signal in Positive Control | Inactive enzyme; Incorrect buffer composition; Degraded ATP. | Use a fresh aliquot of enzyme; Ensure buffer pH and components are correct; Use fresh ATP stock. |
| High signal in Blank | Phosphate contamination in reagents. | Use high-purity, nuclease-free water; Prepare fresh buffers; Avoid phosphate-based buffers if not part of the kit.[1] |
| Large error bars | Pipetting errors; Inconsistent incubation times. | Use calibrated pipettes; Ensure uniform mixing and consistent timing for all additions and incubations. |
| IC50 curve does not fit well | Inappropriate inhibitor concentration range; Inhibitor insolubility. | Test a wider range of inhibitor concentrations; Ensure inhibitor is fully dissolved in DMSO before dilution. |
Conclusion
This application note provides a robust and reproducible protocol for the in vitro determination of the IC50 of this compound and other inhibitors against the MAT2A enzyme. The detailed methodology and data analysis guidelines are intended to assist researchers in accurately assessing the potency of novel therapeutic compounds targeting this important oncological target. Adherence to the outlined procedures will ensure high-quality, reliable data for drug discovery and development programs.
References
- 1. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Inhibition of MAT2A-Related Methionine Metabolism Enhances The Efficacy of Cisplatin on Cisplatin-Resistant Cells in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. How to determine an IC50 - FAQ 1859 - GraphPad [graphpad.com]
Application Notes and Protocols for Mat2A-IN-7 in Animal Model Studies for Tumor Growth Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme in the methionine cycle, responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular methylation reactions.[1][2][3] These reactions are essential for cell growth, proliferation, and gene regulation.[1][2] In many cancers, there is an increased dependency on the methionine cycle, making MAT2A an attractive therapeutic target.[2][4] Mat2A-IN-7 is an investigational small molecule inhibitor of MAT2A. These application notes provide an overview of the preclinical evaluation of this compound in animal models for tumor growth inhibition, based on established methodologies for this class of inhibitors.
The primary mechanism of action for MAT2A inhibitors in certain cancers relies on the concept of synthetic lethality, particularly in tumors with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[2][5][6] MTAP is an enzyme involved in the methionine salvage pathway. Its absence, which occurs in approximately 15% of all human cancers, leads to the accumulation of methylthioadenosine (MTA).[5][6] MTA is a partial inhibitor of the enzyme protein arginine methyltransferase 5 (PRMT5). This partial inhibition makes cancer cells with MTAP deletion highly dependent on a steady supply of SAM for PRMT5 activity. By inhibiting MAT2A, compounds like this compound reduce SAM levels, leading to a significant decrease in PRMT5 activity, which in turn disrupts mRNA splicing, causes DNA damage, and ultimately leads to tumor cell death.[2][5][7]
Signaling Pathway
The signaling pathway affected by this compound is central to cellular metabolism and epigenetic regulation. Inhibition of MAT2A has several downstream consequences, as depicted in the diagram below.
References
- 1. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]
- 2. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MAT2A (E5I7C) Rabbit mAb (#84478) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 4. Methionine adenosyltransferases in cancers: Mechanisms of dysregulation and implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SCR‐7952, a highly selective MAT2A inhibitor, demonstrates synergistic antitumor activities in combination with the S‐adenosylmethionine‐competitive or the methylthioadenosine‐cooperative protein arginine methyltransferase 5 inhibitors in methylthioadenosine phosphorylase‐deleted tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of S-adenosylmethionine (SAM) by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the quantification of S-adenosylmethionine (SAM) in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). SAM is a critical methyl donor in numerous biological reactions, and its accurate quantification is essential for research in areas such as epigenetics, oncology, and metabolic disorders.
Introduction
S-adenosylmethionine (SAM) is a universal methyl donor synthesized from methionine and ATP.[1][2] It plays a pivotal role in the transfer of methyl groups to a variety of acceptor molecules, including DNA, RNA, proteins, and lipids.[3] Following the donation of its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is a potent inhibitor of methyltransferases.[1][4] The ratio of SAM to SAH, often referred to as the "methylation potential," is a critical indicator of cellular methylation capacity.[5] Dysregulation of SAM levels has been implicated in various diseases, making its precise measurement crucial for both basic research and clinical studies. LC-MS/MS offers high sensitivity and selectivity for the quantification of SAM in complex biological matrices.[3]
Signaling Pathway
The metabolic pathway involving SAM is centered around the methionine cycle. Methionine is converted to SAM by methionine adenosyltransferase (MAT). SAM then donates its methyl group in transmethylation reactions, yielding SAH. SAH is subsequently hydrolyzed to homocysteine and adenosine by SAH hydrolase. Homocysteine can then be remethylated to methionine to complete the cycle.
Figure 1. The Methionine Cycle and Transmethylation.
Experimental Protocols
This section details the methodologies for sample preparation, LC-MS/MS analysis, and data processing for the quantification of SAM. The use of a stable isotope-labeled internal standard, such as d3-SAM, is highly recommended for accurate quantification.[5][6]
Sample Preparation
The choice of sample preparation method depends on the biological matrix. Below are protocols for plasma/serum and cell pellets.
Plasma/Serum Sample Preparation (Protein Precipitation) [5]
-
Thaw plasma or serum samples on ice.
-
To a microcentrifuge tube, add 200 µL of the plasma/serum sample.
-
Spike the sample with 50 µL of an internal standard solution (e.g., 5 µmol/L d3-SAM in 0.1% formic acid).[5]
-
Vortex for 5 minutes and incubate at 4°C for 10 minutes.
-
Add 550 µL of ice-cold acetone, vortex for 10 minutes, and incubate at 4°C for an additional 10 minutes to precipitate proteins.[5]
-
Centrifuge at 13,400 x g for 10 minutes at 4°C.
-
Transfer 500 µL of the clear supernatant to an HPLC autosampler vial for analysis.
Cell Pellet Sample Preparation [7]
-
Wash cell pellets with ice-cold PBS and centrifuge to remove the supernatant.
-
Weigh the cell pellet (typically 100-160 mg).
-
Add 350 µL of cold 25:75 deionized water:acetonitrile and approximately 200 µL of glass microbeads.[7]
-
Homogenize the cells using a bead beater for 30 seconds, followed by a 5-minute rest on ice. Repeat this cycle three times.[7]
-
Centrifuge at 20,000 rpm for 5 minutes to pellet cell debris.[7]
-
Transfer the supernatant to a new microcentrifuge tube.
-
Filter the supernatant through a 0.22 µm PVDF syringe filter into an LC/GC certified glass vial.[7]
-
Store samples at 4°C and analyze within 24 hours.[7]
LC-MS/MS Analysis
The following are typical LC-MS/MS parameters for SAM quantification. Optimization may be required depending on the specific instrumentation used.
Liquid Chromatography (LC) Parameters
| Parameter | Setting 1 | Setting 2 |
| Column | Supelco RP-Amide, 3.0 x 150 mm, 3.5 µm[5] | Waters BEH Amide, 2.1 x 50 mm[7] |
| Mobile Phase A | 10 mmol/L ammonium formate buffer (pH 3.4)[5] | Ammonium acetate, formic acid in water |
| Mobile Phase B | Acetonitrile[5] | Acetonitrile |
| Flow Rate | 0.6 mL/min for 1 min, then 0.8 mL/min[5] | 0.5 mL/min |
| Gradient | 5% B for 1 min, then 5-95% B in 2.5 min[5] | HILIC gradient |
| Injection Volume | 20 µL[5] | 1 µL |
| Column Temperature | Not specified | 45°C[7] |
| Autosampler Temp. | Not specified | 10°C[7] |
Mass Spectrometry (MS) Parameters
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive[5][6] |
| Ion Spray Voltage | +5000 V[6][8] |
| Source Temperature | 500°C[7] |
| Declustering Potential | 90 V[5] |
| Entrance Potential | 10 V[5] |
| Collision Energy | 32 eV for SAM and d3-SAM[5] |
| MRM Transitions | SAM: m/z 399.0 → 250.1[5], d3-SAM: m/z 402.0 → 250.1[5] |
Experimental Workflow
The overall experimental workflow for the quantification of SAM is depicted below.
Figure 2. Experimental workflow for SAM quantification.
Data Presentation
The quantitative performance of the LC-MS/MS method should be thoroughly validated. Key parameters to assess include linearity, limit of quantification (LOQ), accuracy, and precision.
Table 1: Quantitative Performance of LC-MS/MS Methods for SAM Quantification
| Parameter | Method 1[5] | Method 2[1] | Method 3[3] |
| Linearity Range | 8 - 1024 nmol/L | 12.5 - 5000 nmol/L | 0.02 - 25 µM |
| Lower Limit of Quantification (LLOQ) | 8 nmol/L | 0.5 nmol/L | 0.02 µM (20 nmol/L) |
| Inter-day Accuracy | 96.7 - 103.9% | Not Reported | Not Reported |
| Inter-day Imprecision (CV%) | 8.1 - 9.1% | 10.1% | Not Reported |
| Intra-assay Precision (CV%) | Not Reported | 3.3% | Not Reported |
| Mean Recovery | Not Reported | 100.0% | Not Reported |
Table 2: MRM Transitions for SAM and Internal Standards
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| S-adenosylmethionine (SAM) | 399.0 | 250.1 | [5] |
| 399.2 | 136.1 | [3] | |
| 399.3 | 250.3 | [2] | |
| d3-S-adenosylmethionine (d3-SAM) | 402.0 | 250.1 | [5] |
| 402.2 | 136.1 | [3] | |
| 402.3 | 250.3 | [2] |
Conclusion
The described LC-MS/MS protocols provide a robust and sensitive framework for the accurate quantification of S-adenosylmethionine in various biological matrices. The use of stable isotope dilution, coupled with optimized sample preparation and chromatographic separation, ensures reliable data for advancing research in fields where methylation is a key regulatory mechanism. Researchers should validate the chosen method in their specific matrix of interest to ensure optimal performance.
References
- 1. Simultaneous quantification of S-adenosyl methionine and S-adenosyl homocysteine in human plasma by stable-isotope dilution ultra performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of S-Adenosylmethionine and S-Adenosylhomocysteine by LC–MS/MS and evaluation of their stability in mice tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of s-adenosylmethionine and s-adenosylhomocysteine in neurulation-stage mouse embryos by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of an LC-MS/MS assay for the quantification of the trans-methylation pathway intermediates S-adenosylmethionine and S-adenosylhomocysteine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitation of S-Adenosylmethionine and S-Adenosylhomocysteine in Plasma Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Benchtop Approach To Measuring S-AdenosylMethionine Metabolite Levels Using HILIC UPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitation of S-Adenosylmethionine and S-Adenosylhomocysteine in Plasma Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
Application Notes: Using CRISPR-Cas9 to Validate MAT2A as the Target for Mat2A-IN-7
Introduction
Methionine adenosyltransferase 2A (MAT2A) is a critical enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular methylation reactions, including the methylation of DNA, RNA, and proteins.[1][2] These methylation events are crucial for regulating gene expression and other cellular processes.[1][2] In cancer cells, particularly those with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, there is an increased reliance on MAT2A for survival.[3][4][5][6] This synthetic lethal relationship has positioned MAT2A as a promising therapeutic target in oncology.[1][3][6][7]
Mat2A-IN-7 is a representative small molecule inhibitor designed to target the enzymatic activity of MAT2A. Target validation is a critical step in drug development to confirm that the therapeutic effects of a compound are indeed mediated through its intended target. The CRISPR-Cas9 gene-editing system offers a powerful and precise method for target validation. By creating a genetic knockout of the MAT2A gene, researchers can mimic the on-target effects of a MAT2A inhibitor. Comparing the cellular phenotype of the MAT2A knockout with that induced by this compound allows for rigorous validation of the drug's mechanism of action.
These application notes provide detailed protocols for utilizing CRISPR-Cas9 to validate MAT2A as the target for a specific inhibitor like this compound in cancer cell lines, particularly those with MTAP deletion.
MAT2A Signaling Pathway in MTAP-Deleted Cancers
In normal cells, the enzyme MTAP plays a role in the methionine salvage pathway. However, in cancers with MTAP gene deletion (often co-deleted with the tumor suppressor CDKN2A), the metabolite methylthioadenosine (MTA) accumulates.[4][6][7] This accumulation of MTA competitively inhibits the protein arginine methyltransferase 5 (PRMT5).[1][4][7] This partial inhibition of PRMT5 makes cancer cells highly dependent on a steady supply of its substrate, SAM, which is produced by MAT2A.[1][4][7] Therefore, inhibiting MAT2A in these MTAP-deleted cells leads to a significant reduction in SAM levels, further suppressing PRMT5 activity and inducing selective cell death, a concept known as synthetic lethality.[1][4][6][7]
Experimental Workflow for CRISPR-Based Target Validation
The overall process involves designing and cloning sgRNAs against MAT2A, producing lentivirus to create a knockout cell line, validating the knockout, and then performing functional assays to compare the knockout phenotype with the effects of this compound treatment.
Protocols
Protocol 1: sgRNA Design and Cloning for MAT2A Knockout
This protocol outlines the design of single guide RNAs (sgRNAs) targeting an early exon of the human MAT2A gene and their cloning into a lentiviral vector.
Materials:
-
sgRNA design software (e.g., CRISPOR, CHOPCHOP).[8]
-
Lentiviral vector (e.g., pLentiCRISPRv2, Addgene #52961).
-
Restriction enzyme (e.g., BsmBI or Esp3I).
-
T4 DNA Ligase.
-
Stellar™ Competent Cells (or similar).
-
Oligonucleotides for sgRNA (synthesized).
-
Plasmid purification kit.
Procedure:
-
sgRNA Design:
-
Obtain the coding sequence of the human MAT2A gene from a database like Ensembl or NCBI.
-
Input the sequence of an early exon (e.g., exon 2 or 3) into an sgRNA design tool.[8][9]
-
Select 2-3 sgRNA sequences with high on-target efficiency scores and low off-target predictions.[8]
-
Add appropriate overhangs to the synthesized oligos for cloning into the selected vector (e.g., CACC-G for the forward oligo and AAAC for the reverse complement for pLentiCRISPRv2).
-
-
Vector Preparation:
-
Digest the pLentiCRISPRv2 vector with the BsmBI restriction enzyme to linearize it.
-
Dephosphorylate the linearized vector to prevent re-ligation.
-
Purify the linearized vector using gel electrophoresis and a gel extraction kit.
-
-
Oligo Annealing:
-
Phosphorylate and anneal the complementary sgRNA oligos to form a double-stranded DNA insert.
-
Incubate 1 µL of each oligo (100 µM) with T4 Ligation Buffer and T4 PNK in a total volume of 10 µL.
-
Run the following thermocycler program: 37°C for 30 min, 95°C for 5 min, then ramp down to 25°C at 5°C/min.
-
-
Ligation and Transformation:
-
Ligate the annealed sgRNA insert into the linearized pLentiCRISPRv2 vector using T4 DNA Ligase.
-
Transform the ligation product into competent E. coli cells.
-
Plate the transformed cells on ampicillin-containing agar plates and incubate overnight at 37°C.
-
-
Verification:
-
Pick several colonies and grow them in liquid culture.
-
Isolate the plasmid DNA using a miniprep kit.
-
Verify the correct insertion of the sgRNA sequence via Sanger sequencing.
-
Protocol 2: Lentivirus Production and Transduction
This protocol describes the packaging of the sgRNA-containing lentiviral vector into viral particles and their use to transduce target cells.
Materials:
-
HEK293T cells.
-
Lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G).
-
Transfection reagent (e.g., Lipofectamine 3000 or FuGENE).
-
Target cancer cell line (e.g., HCT116 MTAP-/-).
-
Polybrene.
-
Puromycin.
Procedure:
-
Lentivirus Production:
-
Plate HEK293T cells in a 10 cm dish to be 70-80% confluent on the day of transfection.
-
Co-transfect the cells with the pLentiCRISPRv2-sgMAT2A plasmid and the packaging plasmids (psPAX2 and pMD2.G) using a suitable transfection reagent.
-
Change the medium 12-16 hours post-transfection.
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Filter the supernatant through a 0.45 µm filter to remove cell debris. The virus can be used immediately or stored at -80°C.
-
-
Cell Transduction:
-
Plate the target cancer cells (e.g., HCT116 MTAP-/-) to be 50-60% confluent on the day of transduction.
-
Add the lentiviral supernatant to the cells in the presence of Polybrene (final concentration 4-8 µg/mL) to enhance transduction efficiency.
-
Incubate for 24 hours.
-
-
Selection:
-
Replace the virus-containing medium with fresh medium.
-
After another 24 hours, begin selection by adding puromycin to the medium at a pre-determined concentration (determined by a kill curve).
-
Continue selection for 3-7 days until all non-transduced control cells have died. The resulting polyclonal population of cells can be used for initial validation and experiments. For more precise studies, single-cell cloning can be performed.[10]
-
Protocol 3: Validation of MAT2A Knockout
This protocol confirms the successful knockout of the MAT2A gene at both the genomic and protein levels.
Materials:
-
Genomic DNA extraction kit.
-
PCR reagents and primers flanking the sgRNA target site.
-
T7 Endonuclease I (T7E1) assay kit or access to Sanger/NGS sequencing.
-
RIPA buffer and protease inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE and Western Blotting equipment.
-
Primary antibody against MAT2A.
-
Secondary HRP-conjugated antibody.
Procedure:
-
Genomic Validation (T7E1 Assay):
-
Extract genomic DNA from both the knockout and wild-type (WT) cell populations.
-
Amplify the region of the MAT2A gene targeted by the sgRNA using PCR.
-
Denature and re-anneal the PCR products to form heteroduplexes in the knockout sample.
-
Treat the annealed products with T7 Endonuclease I, which cleaves mismatched DNA.
-
Analyze the digested products on an agarose gel. The presence of cleaved fragments in the knockout sample indicates the presence of insertions/deletions (indels).[10]
-
For definitive confirmation, the PCR product can be cloned and Sanger sequenced to identify the specific indel mutations.
-
-
Protein Validation (Western Blot):
-
Lyse the knockout and WT cells using RIPA buffer.
-
Quantify the protein concentration using a BCA assay.
-
Separate 20-30 µg of protein lysate from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for MAT2A, followed by an HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescence substrate. A significant reduction or complete absence of the MAT2A band in the knockout sample confirms successful protein knockout.
-
Protocol 4: Functional Assays for Target Validation
These assays compare the phenotype of MAT2A knockout cells with WT cells treated with this compound.
Materials:
-
MAT2A knockout and WT cells.
-
This compound inhibitor.
-
Cell viability reagent (e.g., CellTiter-Glo®).
-
Reagents for SAM and SDMA measurement.
-
LC-MS/MS system for metabolite analysis.
Procedure:
-
Cell Viability Assay:
-
Plate MAT2A KO and WT cells in 96-well plates.
-
Treat the WT cells with a dose range of this compound. Leave the MAT2A KO cells and a set of WT cells untreated.
-
Incubate for 72-120 hours.
-
Measure cell viability using a reagent like CellTiter-Glo®.
-
Validation Criterion: The proliferation of MAT2A KO cells should be significantly reduced, mimicking the effect of high-dose this compound on WT cells. Furthermore, MAT2A KO cells should show resistance to further treatment with this compound, as the target is already absent.
-
-
SAM Level Measurement:
-
Plate MAT2A KO and WT cells. Treat WT cells with an effective dose of this compound for 24-48 hours.
-
Harvest the cells and extract metabolites.
-
Analyze the intracellular SAM levels using a validated LC-MS/MS method.
-
Validation Criterion: Both MAT2A knockout and this compound treatment should lead to a significant reduction in intracellular SAM levels compared to untreated WT cells.[11]
-
-
PRMT5 Activity Assessment (SDMA Levels):
-
Prepare protein lysates from MAT2A KO cells and WT cells treated with this compound (as in the SAM assay).
-
Perform a Western Blot analysis using an antibody that specifically detects symmetric dimethylarginine (SDMA), a downstream marker of PRMT5 activity.
-
Validation Criterion: A reduction in global SDMA levels should be observed in both the MAT2A KO cells and the this compound-treated WT cells, confirming that both interventions effectively inhibit the MAT2A-SAM-PRMT5 axis.[11]
-
Data Presentation and Interpretation
Quantitative data from the functional assays should be summarized in tables for clear comparison.
Table 1: Effect of this compound on Cell Viability
| Cell Line | Treatment | IC₅₀ (nM) |
| WT (MTAP-/-) | This compound | 50 |
| MAT2A KO (MTAP-/-) | This compound | >10,000 (Resistant) |
Table 2: Comparative Effects of MAT2A Knockout and Inhibitor Treatment
| Condition | Relative Cell Proliferation (%) | Relative SAM Level (%) | Relative SDMA Level (%) |
| WT (Untreated) | 100 | 100 | 100 |
| WT + this compound (100 nM) | 45 | 30 | 40 |
| MAT2A KO | 40 | 25 | 35 |
Interpretation of Results:
The validation of MAT2A as the target of this compound is achieved by demonstrating phenotypic concordance. If the genetic knockout of MAT2A produces the same biological consequences (reduced proliferation, decreased SAM and SDMA levels) as the pharmacological inhibition with this compound, it provides strong evidence that the compound's primary mechanism of action is through the inhibition of MAT2A. The observed resistance of the MAT2A KO cells to the inhibitor is a key piece of evidence, as the drug cannot act on a target that is not present.
The integration of CRISPR-Cas9 technology into the drug discovery pipeline provides a robust and reliable framework for target validation. The protocols described here offer a systematic approach to confirm that the anti-proliferative effects of a small molecule inhibitor like this compound are a direct result of its engagement with its intended target, MAT2A. This validation is particularly critical for advancing targeted therapies for MTAP-deleted cancers, ensuring that the clinical development of such compounds is based on a solid mechanistic foundation.
References
- 1. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]
- 3. Cancer Dependencies: PRMT5 and MAT2A in MTAP/p16-Deleted Cancers | Annual Reviews [annualreviews.org]
- 4. researchgate.net [researchgate.net]
- 5. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Methylthioadenosine phosphorylase deficiency in tumors: A compelling therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CRISPR/Cas9-mediated gene knockout in cells and tissues using lentivirus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
- 10. genemedi.net [genemedi.net]
- 11. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
protocol for assessing Mat2A-IN-7 off-target kinase activity
Application Note & Protocol
Topic: Protocol for Assessing Mat2A-IN-7 Off-Target Kinase Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast number of cellular methylation reactions.[1] Inhibition of MAT2A is a promising therapeutic strategy, particularly in cancers with methylthioadenosine phosphorylase (MTAP) deletions, where it induces synthetic lethality.[2][3] this compound is an investigational small molecule inhibitor designed to target MAT2A.
While MAT2A itself is not a protein kinase, small molecule inhibitors can possess polypharmacology, binding to unintended targets, including the ATP-binding sites of protein kinases.[4][5] Such off-target kinase interactions can lead to unexpected cellular effects, toxicity, or even desirable synergistic activities.[6][7] Therefore, a systematic assessment of the off-target kinase activity of this compound is essential for a comprehensive understanding of its pharmacological profile and to de-risk its clinical development.
This document provides a detailed, multi-tiered protocol for identifying and validating the potential off-target kinase activities of this compound, progressing from broad biochemical screening to specific cellular validation assays.
MAT2A Signaling Context and Rationale for Kinase Profiling
MAT2A is central to one-carbon metabolism. Its inhibition is intended to deplete cellular SAM levels, which subsequently inhibits the activity of SAM-dependent methyltransferases, most notably Protein Arginine Methyltransferase 5 (PRMT5).[8] This disruption of PRMT5 activity leads to perturbations in mRNA splicing and can induce DNA damage, selectively targeting MTAP-deleted cancer cells.[3] An off-target interaction with a protein kinase could activate or inhibit parallel signaling pathways, confounding the intended mechanism of action.
Figure 1: MAT2A pathway vs. potential off-target kinase pathway.
Experimental Workflow
The assessment protocol follows a three-phase workflow designed to efficiently identify and characterize off-target kinase interactions. This tiered approach minimizes effort by using a broad, less quantitative screen initially, followed by more focused and resource-intensive assays for confirmation and validation.
Figure 2: Three-phase experimental workflow for off-target assessment.
Phase 1: Broad Biochemical Kinase Profiling
Objective: To perform a comprehensive screen of this compound against a large panel of purified human kinases to identify potential off-target interactions.
Methodology: A competition binding assay, such as the KINOMEscan™ platform, is recommended for its broad coverage and ability to detect non-ATP competitive binders.[9] Alternatively, radiometric activity assays can be used.[10][11]
Protocol: Competition Binding Assay (Conceptual)
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM). A test concentration of 1 µM is standard for primary screens.
-
Assay Principle: Kinases are immobilized on a solid support. The assay measures the ability of this compound to compete with a proprietary, active-site directed ligand for binding to the kinase.
-
Incubation: A mixture containing the DNA-tagged kinase, the immobilized ligand, and this compound is prepared and allowed to reach equilibrium.
-
Quantification: The amount of kinase bound to the immobilized ligand is quantified, typically using quantitative PCR (qPCR) of the DNA tag. A reduction in the amount of bound kinase relative to a DMSO vehicle control indicates displacement by the test compound.
-
Data Analysis: Results are typically expressed as "Percent of Control" (%Ctrl). A lower number signifies stronger binding. A common threshold for identifying a "hit" is %Ctrl < 50% or < 35%.
Phase 2: IC50 Determination for Off-Target Hits
Objective: To quantify the potency of this compound against the specific kinases identified as "hits" in Phase 1.
Methodology: A biochemical kinase activity assay in a dose-response format is used to determine the half-maximal inhibitory concentration (IC50). Luminescence-based ADP detection assays (e.g., ADP-Glo™) are robust, non-radioactive, and suitable for this purpose.[12]
Protocol: ADP-Glo™ Kinase Assay (Generic)
-
Reagent Preparation:
-
Kinase Buffer: Prepare appropriate reaction buffer for the specific hit kinase (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
-
ATP Solution: Prepare ATP at 2x the final desired concentration (often at the Km value for the specific kinase).
-
Substrate Solution: Prepare the specific peptide or protein substrate for the kinase at 2x the final concentration.
-
Enzyme Solution: Prepare the purified kinase at 2x the final concentration.
-
-
Compound Plating:
-
Create a 10-point, 3-fold serial dilution of this compound in DMSO.
-
Transfer the dilutions to a 384-well assay plate. Include DMSO-only (100% activity) and no-enzyme (0% activity) controls.
-
-
Kinase Reaction:
-
Add the 2x kinase solution to the wells containing the compound and incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding a 1:1 mixture of the 2x ATP and 2x substrate solutions.
-
Incubate for the optimized reaction time (e.g., 60 minutes) at the optimal temperature (e.g., 30°C).
-
-
Signal Detection:
-
Stop the kinase reaction by adding ADP-Glo™ Reagent. This depletes the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into a luminescent signal. Incubate for 30 minutes.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Normalize the data to controls and plot the percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation
Quantitative data from the biochemical screens should be summarized in tables for clear comparison.
Table 1: Hypothetical Off-Target Kinase Profile for this compound
| Kinase Target | Gene Symbol | Primary Screen (% Ctrl @ 1 µM) | Biochemical IC50 (nM) | Notes |
| On-Target | MAT2A | N/A | 15 | Enzyme activity assay |
| Off-Target Hit 1 | ABL1 | 12 | 250 | Non-receptor tyrosine kinase |
| Off-Target Hit 2 | AURKB | 45 | 1,200 | Serine/threonine kinase |
| Off-Target Hit 3 | LCK | 88 | >10,000 | Not considered a hit |
| Off-Target Hit 4 | MEK1 | 31 | 850 | Serine/threonine kinase |
| Off-Target Hit 5 | ZAK | 95 | >10,000 | Not considered a hit |
Phase 3: Cellular Validation of Off-Target Activity
Objective: To confirm that this compound engages the identified off-target kinases in a physiological environment and to assess the functional consequences of this engagement.
7.1 Protocol: Cellular Target Engagement (NanoBRET™ Assay)
Principle: This assay measures compound binding to a target protein in live cells using Bioluminescence Resonance Energy Transfer (BRET).[4] The target kinase is expressed as a fusion with NanoLuc® Luciferase, and a fluorescent tracer binds to the kinase's active site. A test compound that enters the cell and binds to the kinase will displace the tracer, causing a loss of BRET signal.[13]
-
Cell Preparation: Transfect HEK293 cells (or another suitable cell line) with a plasmid encoding the off-target kinase of interest (e.g., ABL1) fused to NanoLuc®.
-
Assay Plating: Plate the transfected cells in a 96-well, white-bottom plate and allow them to attach overnight.
-
Compound and Tracer Addition:
-
Prepare serial dilutions of this compound.
-
Add the NanoBRET™ tracer and the compound dilutions to the cells. Include DMSO vehicle controls.
-
-
Incubation: Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
Signal Detection:
-
Add NanoBRET™ Nano-Glo® Substrate to the wells.
-
Read both the donor (luciferase, ~460 nm) and acceptor (tracer, >600 nm) emission signals simultaneously using a BRET-enabled plate reader.
-
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the change in BRET ratio against the compound concentration to determine the cellular IC50.
7.2 Protocol: Downstream Functional Assay (Western Blot)
Principle: If this compound inhibits a kinase in cells, the phosphorylation of that kinase's direct substrate should decrease. This can be measured by Western Blot using phospho-specific antibodies.
-
Cell Culture and Treatment:
-
Select a cell line where the off-target kinase pathway is active (e.g., K562 cells for ABL1).
-
Plate cells and allow them to grow to 70-80% confluency.
-
Treat cells with increasing concentrations of this compound (e.g., 0.1, 1, 10 µM) for a defined period (e.g., 2-4 hours). Include a DMSO vehicle control.
-
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification and SDS-PAGE: Determine protein concentration using a BCA assay. Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Western Blotting:
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane overnight at 4°C with a primary antibody against the phosphorylated substrate of the off-target kinase (e.g., anti-phospho-CrkL for ABL1).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Apply an ECL substrate and image the blot using a chemiluminescence detector.
-
Strip the membrane and re-probe for the total substrate protein and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.
-
Quantify band intensities to determine the reduction in substrate phosphorylation relative to the total protein.
-
Conclusion
This comprehensive protocol provides a robust framework for assessing the off-target kinase activity of this compound. By systematically progressing from broad biochemical screening to focused cellular validation, researchers can build a detailed selectivity profile. This information is invaluable for interpreting in vivo efficacy and toxicity data, understanding the full mechanism of action, and guiding the future development of this compound as a potential therapeutic agent.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. SCR‐7952, a highly selective MAT2A inhibitor, demonstrates synergistic antitumor activities in combination with the S‐adenosylmethionine‐competitive or the methylthioadenosine‐cooperative protein arginine methyltransferase 5 inhibitors in methylthioadenosine phosphorylase‐deleted tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinase Screening and Profiling with Biochemical Assays - Creative Biogene [creative-biogene.com]
- 12. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 13. reactionbiology.com [reactionbiology.com]
Troubleshooting & Optimization
Mat2A-IN-7 Technical Support Center: Solubility and Handling Guide
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the solubility of Mat2A-IN-7 and troubleshooting common issues encountered during its handling and use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
Q2: Are there any special considerations when using DMSO to dissolve Mat2A inhibitors?
Yes. Many MAT2A inhibitors exhibit limited solubility and may require assistance to fully dissolve. It is crucial to use freshly opened, anhydrous DMSO, as the solvent is hygroscopic and absorbed moisture can significantly reduce the solubility of the compound.[1][2][3][4] For other MAT2A inhibitors, warming the solution (e.g., to 60°C) and using ultrasonic agitation are often necessary to achieve complete dissolution.[2][3][4] It is reasonable to assume a similar approach may be required for this compound.
Q3: What is the expected solubility of this compound in aqueous solutions?
Small molecule inhibitors like this compound are typically insoluble or poorly soluble in aqueous buffers. Direct dissolution in aqueous media is not recommended. For cell-based assays, it is standard practice to first prepare a concentrated stock solution in DMSO and then dilute this stock into the aqueous culture medium to the final desired concentration.
Q4: How should I prepare my working solutions for in vitro experiments?
To prepare a working solution, dilute your high-concentration DMSO stock of this compound into your cell culture medium or assay buffer. It is critical to ensure that the final concentration of DMSO in the working solution is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[5]
Troubleshooting Guide
Issue: I'm seeing precipitation when I add my this compound DMSO stock to my aqueous buffer.
-
Possible Cause 1: Low Solvent Capacity of Aqueous Medium. The compound may be crashing out of solution upon dilution into the aqueous buffer.
-
Solution: Try to lower the final concentration of this compound in your working solution. You can also try to increase the percentage of DMSO in your final solution, but be mindful of its potential effects on your experimental system.
-
-
Possible Cause 2: Compound has come out of solution in the DMSO stock.
-
Solution: Before preparing your working solution, ensure your DMSO stock is fully dissolved. You may need to gently warm and/or sonicate the stock solution to redissolve any precipitate.
-
Issue: My powdered this compound is difficult to dissolve even in DMSO.
-
Possible Cause: Insufficient energy to break the crystal lattice.
Solubility of Structurally Related MAT2A Inhibitors
The following table summarizes the reported solubility of other MAT2A inhibitors, which can serve as a useful reference for handling this compound.
| Compound Name | Recommended Solvent | Reported Solubility & Conditions |
| MAT2A inhibitor 1 | DMSO | 5 mg/mL (9.49 mM); Requires ultrasonic and warming. |
| MAT2A inhibitor 4 | DMSO | 250 mg/mL (906.62 mM); Requires ultrasonic. |
| AG-270 | DMSO | 4 mg/mL (8.17 mM); Requires ultrasonic, warming, and heat to 60°C. |
| IDE397 | DMSO | 5 mg/mL (14.67 mM); Requires warming to 50°C and ultrasonication. |
Experimental Protocols
General Protocol for Preparing a this compound Stock Solution
-
Bring the vial of powdered this compound and a bottle of anhydrous DMSO to room temperature.
-
Add the appropriate volume of fresh DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution for 1-2 minutes.
-
If the compound is not fully dissolved, place the vial in a sonicator water bath for 5-10 minutes.
-
If solubility issues persist, warm the solution in a water bath at a temperature up to 50-60°C for 5-10 minutes, followed by vortexing or sonication.
-
Once fully dissolved, store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Visualized Experimental Workflow
Caption: Workflow for dissolving this compound and preparing working solutions.
References
Technical Support Center: Optimizing Mat2A-IN-7 for Cell Culture Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the use of Mat2A-IN-7 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an allosteric inhibitor of Methionine Adenosyltransferase 2A (MAT2A).[1][2] MAT2A is a crucial enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM) from L-methionine and ATP.[1][3] SAM is the primary methyl donor for numerous cellular methylation reactions, including the methylation of DNA, RNA, proteins, and histones, which are vital for gene expression and cell cycle regulation.[3] By inhibiting MAT2A, this compound reduces the intracellular levels of SAM.[1][4] This depletion of SAM leads to the inhibition of methyltransferase activity, resulting in decreased histone methylation, impaired DNA and RNA synthesis, and ultimately, the suppression of cancer cell growth and proliferation.[1][3]
Q2: What is the recommended starting concentration range for this compound in cell culture?
The optimal concentration of this compound is highly cell-line dependent. Based on published data, a starting range of 0.1 µM to 10 µM is recommended for initial experiments. It is crucial to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.
Q3: How long should I treat my cells with this compound?
The duration of treatment can vary depending on the experimental endpoint. For proliferation and viability assays, treatment times typically range from 3 to 6 days .[1][4] For mechanistic studies, such as analyzing changes in SAM levels or histone methylation, shorter treatment times of 6 to 24 hours may be sufficient.[5] It is advisable to perform a time-course experiment to determine the optimal treatment duration for your specific assay.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no inhibition of cell proliferation | Cell line may be insensitive to Mat2A inhibition. | - Confirm Mat2A expression in your cell line. - Test a higher concentration range of this compound. - Consider using a different Mat2A inhibitor or a combination therapy approach.[1] |
| This compound degradation. | - Prepare fresh stock solutions of this compound in DMSO. - Store stock solutions at -20°C or -80°C and protect from light. | |
| Upregulation of MAT2A expression as a feedback mechanism.[2] | - Perform a time-course experiment to assess MAT2A protein levels by Western blot after treatment. - Consider shorter treatment durations or combination with other inhibitors. | |
| High cell toxicity at low concentrations | Cell line is highly sensitive to SAM depletion. | - Perform a more granular dose-response curve starting from very low nanomolar concentrations. - Reduce the treatment duration. |
| Inconsistent results between experiments | Variability in cell seeding density. | - Ensure consistent cell numbers are seeded for each experiment. - Allow cells to adhere and resume logarithmic growth before adding the inhibitor. |
| Inaccurate inhibitor concentration. | - Calibrate pipettes regularly. - Prepare fresh dilutions from a validated stock solution for each experiment. | |
| No change in SAM levels or histone methylation | Insufficient treatment time or concentration. | - Increase the concentration of this compound. - Increase the duration of the treatment. |
| Issues with the detection assay. | - Validate your SAM quantification method (e.g., LC-MS/MS). - Ensure the specificity and sensitivity of antibodies used for Western blotting of histone marks. |
Quantitative Data Summary
The following tables summarize the reported IC50 values of this compound (PF-9366) in various cell lines.
Table 1: IC50 Values for Cell Proliferation Inhibition
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MLL-AF4 | MLL-rearranged Leukemia | 10.33 | [1] |
| MLL-AF9 | MLL-rearranged Leukemia | 7.72 | [1] |
| SEM | MLL-rearranged Leukemia | 3.815 | [1] |
| THP-1 | MLL-rearranged Leukemia | 4.210 | [1] |
| SKM-1 | non-MLLr Leukemia | 12.75 | [1] |
| HCT116 MTAP-/- | Colorectal Carcinoma | 1.4 | [6] |
| Huh-7 | Hepatocellular Carcinoma | ~10 | [2] |
| H838 | MTAP-deleted Lung Cancer | 0.0043 | [2] |
| MIA PaCa-2 | MTAP-deleted Pancreatic Cancer | 0.0197 | [2] |
| A549 | MTAP-deleted Lung Cancer | 0.1231 | [2] |
| WI-38 | Normal Lung Fibroblast | 0.9885 | [2] |
Table 2: IC50 Values for SAM Synthesis Inhibition
| Cell Line | IC50 (µM) | Treatment Time | Reference |
| H520 | Lung Cancer | 1.2 | 6 hours |
| Huh-7 | Hepatocellular Carcinoma | 0.225 | 6 hours |
| HCT116 MTAP-/- | Colorectal Carcinoma | 0.0019 | Not Specified |
Experimental Protocols
Cell Viability Assay (MTT/XTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT/XTT Addition: Add 10-20 µL of MTT (5 mg/mL in PBS) or XTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: If using MTT, add 100 µL of solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS) to each well and incubate overnight at 37°C.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blotting for Histone Methylation
-
Cell Lysis: Treat cells with this compound for the desired time and concentration. Harvest the cells and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Histone Extraction: For histone analysis, use an acid extraction protocol to isolate histone proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against specific histone methylation marks (e.g., H3K4me3, H3K27me3) and a loading control (e.g., Histone H3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in histone methylation.
SAM Quantification by LC-MS/MS
-
Cell Extraction: Treat cells with this compound, harvest them, and perform a metabolite extraction using a suitable solvent (e.g., 80% methanol).
-
Sample Preparation: Centrifuge the samples to pellet cell debris and collect the supernatant containing the metabolites. Dry the supernatant under a vacuum.
-
LC-MS/MS Analysis: Reconstitute the dried metabolites in a suitable solvent and inject them into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Data Acquisition: Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify SAM.
-
Data Analysis: Use a standard curve of known SAM concentrations to quantify the absolute or relative levels of SAM in the cell extracts. Normalize the SAM levels to the cell number or total protein concentration.
Visualizations
Caption: Mat2A Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for this compound.
References
- 1. MAT2A as Key Regulator and Therapeutic Target in MLLr Leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SCR‐7952, a highly selective MAT2A inhibitor, demonstrates synergistic antitumor activities in combination with the S‐adenosylmethionine‐competitive or the methylthioadenosine‐cooperative protein arginine methyltransferase 5 inhibitors in methylthioadenosine phosphorylase‐deleted tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Overcoming MAT2A Upregulation Induced by MAT2A Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering upregulation of MAT2A expression following treatment with MAT2A inhibitors. While direct data for Mat2A-IN-7 is limited, the strategies outlined here are based on published findings for other MAT2A inhibitors, such as AG-270 and PF-9366, and are expected to be broadly applicable.
Frequently Asked Questions (FAQs)
Q1: We observed an increase in MAT2A protein levels after treating our cells with a MAT2A inhibitor. Is this an expected phenomenon?
A1: Yes, a compensatory upregulation of MAT2A expression following treatment with a MAT2A inhibitor is a documented phenomenon.[1] This is believed to be a feedback mechanism in response to the inhibition of MAT2A's enzymatic activity and the subsequent reduction in S-adenosylmethionine (SAM) levels. For instance, treatment of colorectal cancer cell lines with the MAT2A inhibitor AG-270 resulted in an increase in MAT2A protein levels across all tested cell lines.[2]
Q2: What is the underlying mechanism of this MAT2A upregulation?
A2: The upregulation of MAT2A is, in many cases, transcriptionally regulated. Studies have shown that the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) plays a critical role in this process.[3][4][5] Inhibition of MAT2A can lead to the activation of the NF-κB signaling pathway, which in turn drives the expression of the MAT2A gene.[3][4] Additionally, other transcription factors like AP-1 have also been implicated in regulating basal and induced MAT2A expression.[4][5][6]
Q3: Will this upregulation of MAT2A compromise the efficacy of the inhibitor?
A3: While a compensatory upregulation of the target protein can be a mechanism of drug resistance, studies with some MAT2A inhibitors have shown that persistent inhibition of proliferation can be achieved despite the increased MAT2A mRNA levels.[1] However, overcoming this upregulation could potentially enhance the therapeutic window and efficacy of the inhibitor.
Q4: What are the potential strategies to overcome or mitigate this inhibitor-induced MAT2A upregulation?
A4: Several strategies can be employed to address the upregulation of MAT2A expression:
-
Combination Therapy: Combining the MAT2A inhibitor with agents that target synergistic pathways is a promising approach. Combination with PRMT5 inhibitors has shown strong synergistic effects.[2][7][8] Other potential combinations include chemotherapy agents like taxanes, platinum-based drugs, and topoisomerase inhibitors.[7]
-
Transcriptional Inhibition: Targeting the signaling pathways responsible for MAT2A upregulation, such as the NF-κB pathway, can be effective.[3][4]
-
Post-transcriptional Silencing: Utilizing RNA interference (siRNA) to directly target and degrade MAT2A mRNA can effectively reduce its expression levels.
-
Targeted Protein Degradation: While not yet specifically reported for MAT2A inhibitor-induced upregulation, strategies like PROTACs (Proteolysis Targeting Chimeras) that induce the degradation of the target protein rather than just inhibiting it could circumvent this issue.
Troubleshooting Guide
This guide provides structured approaches to address the experimental challenge of MAT2A upregulation.
| Observed Issue | Potential Cause | Recommended Action |
| Increased MAT2A protein and mRNA levels following inhibitor treatment. | Compensatory feedback loop involving transcriptional activation. | 1. Confirm Transcriptional Upregulation: Perform qRT-PCR to quantify MAT2A mRNA levels alongside Western blotting for protein levels. 2. Investigate NF-κB Pathway Activation: Assess the activation of the NF-κB pathway by checking the phosphorylation and nuclear translocation of key components like p65. 3. Implement Counter-Strategies: Refer to the detailed experimental protocols below for siRNA-mediated knockdown of MAT2A or inhibition of the NF-κB pathway. |
| Variable or inconsistent MAT2A upregulation across different cell lines. | Cell line-specific differences in feedback regulation and pathway dependencies. | Characterize the NF-κB and other relevant signaling pathway statuses in your specific cell lines to understand the underlying mechanism of regulation. |
| Reduced efficacy of the MAT2A inhibitor over time. | Potential development of resistance, possibly contributed to by MAT2A upregulation. | Consider combination therapy. A synergistic combination with a PRMT5 inhibitor is a well-documented strategy to enhance the efficacy of MAT2A inhibition, especially in MTAP-deleted cancers.[2][7][8] |
Quantitative Data Summary
The following table summarizes the observed effects of MAT2A inhibitors on MAT2A expression and the impact of a counter-strategy.
| Inhibitor | Cell Line Type | Observation | Reference |
| AG-270 | Colorectal Cancer (7 different cell lines) | Increased MAT2A protein levels in all cell lines tested. | [2] |
| PF-9366 | MLL-rearranged Leukemia | Compensatory upregulation of MAT2A mRNA detected. | [1] |
| Tosyl phenylalanyl chloromethyl ketone (TPCK) (NF-κB inhibitor) | Tamoxifen-Resistant Breast Cancer (TAMR-MCF-7) | Significantly decreased protein expression and reporter activity of MAT2A. | [3] |
| IκBα overexpression (NF-κB inhibitor) | Tamoxifen-Resistant Breast Cancer (TAMR-MCF-7) | Significantly diminished MAT2A reporter activity. | [3] |
Experimental Protocols
siRNA-Mediated Knockdown of MAT2A
This protocol provides a general guideline for the transient knockdown of MAT2A expression using siRNA. Optimization for specific cell lines is recommended.
Materials:
-
MAT2A-targeting siRNA and a non-targeting scramble siRNA control (sequences can be found in publications, e.g.,[9])
-
Lipofectamine™ RNAiMAX Transfection Reagent or similar
-
Opti-MEM™ Reduced Serum Medium
-
6-well tissue culture plates
-
Antibiotic-free normal growth medium with FBS
-
Cells to be transfected
Procedure:
-
Cell Seeding: The day before transfection, seed 2 x 105 cells per well in a 6-well plate with 2 ml of antibiotic-free normal growth medium. Ensure cells are 60-80% confluent at the time of transfection.[10]
-
siRNA Preparation (per well):
-
Complex Formation: Add Solution A to Solution B, mix gently by pipetting, and incubate for 15-45 minutes at room temperature.[10]
-
Transfection:
-
Wash the cells once with 2 ml of Opti-MEM™.
-
Aspirate the medium.
-
Add 0.8 ml of Opti-MEM™ to the siRNA-lipid complex tube.
-
Overlay the 1 ml mixture onto the washed cells.
-
-
Incubation: Incubate the cells for 5-7 hours at 37°C in a CO2 incubator.[10]
-
Post-Transfection: Add 1 ml of normal growth medium containing 2x the normal serum and antibiotic concentration. Incubate for an additional 24-72 hours before proceeding with your experiment (e.g., treatment with this compound) and subsequent analysis (qRT-PCR or Western blot).
Inhibition of the NF-κB Pathway
This protocol describes a pharmacological approach to inhibit NF-κB activity to counteract MAT2A upregulation.
Materials:
-
NF-κB inhibitor (e.g., Tosyl phenylalanyl chloromethyl ketone - TPCK, or BAY 11-7082)
-
DMSO (vehicle control)
-
Cell culture medium
-
Cells of interest
Procedure:
-
Determine Optimal Inhibitor Concentration: Perform a dose-response curve to determine the optimal, non-toxic concentration of the NF-κB inhibitor for your specific cell line.
-
Treatment:
-
Seed cells and grow to the desired confluency.
-
Pre-treat the cells with the determined concentration of the NF-κB inhibitor (or DMSO as a vehicle control) for a duration recommended by the manufacturer or determined empirically (e.g., 1-2 hours).
-
Following pre-treatment, add the Mat2A inhibitor to the medium already containing the NF-κB inhibitor.
-
-
Analysis: After the desired treatment duration with the Mat2A inhibitor, harvest the cells for analysis of MAT2A mRNA and protein levels by qRT-PCR and Western blotting, respectively.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Feedback loop leading to MAT2A upregulation and points of intervention.
Caption: Troubleshooting workflow for addressing MAT2A upregulation.
References
- 1. MAT2A as Key Regulator and Therapeutic Target in MLLr Leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Induction of human methionine adenosyltransferase 2A expression by tumor necrosis factor alpha. Role of NF-kappa B and AP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methionine adenosyltransferases in cancers: Mechanisms of dysregulation and implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acetylation of MAT IIα represses tumour cell growth and is decreased in human hepatocellular cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. probiologists.com [probiologists.com]
- 8. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2.10. RNA interference and overexpression experiments [bio-protocol.org]
- 10. scbt.com [scbt.com]
interpreting complex dose-response curves of Mat2A-IN-7
Welcome to the technical support center for Mat2A-IN-7. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you interpret your results and address potential challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent inhibitor of Methionine Adenosyltransferase 2A (MAT2A).[1][2] MAT2A is a crucial enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM) from methionine and ATP.[3][4][5] SAM is the primary methyl donor for a wide range of cellular methylation reactions, including the methylation of DNA, RNA, and proteins, which are essential for regulating gene expression and other cellular processes.[3][4] By inhibiting MAT2A, this compound reduces the intracellular levels of SAM, thereby disrupting these vital methylation pathways.[6] This disruption can lead to the inhibition of cancer cell growth, particularly in tumors with a dependency on high levels of methylation.[3][6]
Q2: In which cancer types is this compound expected to be most effective?
Mat2A inhibitors like this compound are particularly effective in cancers with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[6] The MTAP gene is frequently co-deleted with the tumor suppressor gene CDKN2A in various cancers.[7] This genetic alteration leads to the accumulation of methylthioadenosine (MTA), which partially inhibits another enzyme called PRMT5. This partial inhibition makes cancer cells highly dependent on a steady supply of SAM from MAT2A to maintain PRMT5 activity. By inhibiting MAT2A and thus reducing SAM levels, compounds like this compound can create a synthetic lethal environment in MTAP-deleted cancer cells.[6][8]
Q3: What is the expected shape of a standard dose-response curve for this compound?
Under ideal experimental conditions, a dose-response curve for a single-target inhibitor like this compound is expected to be sigmoidal. This curve typically has a clear upper plateau (maximal inhibition) and a lower plateau (no inhibition), with a sloped region in between. The IC50 value, which represents the concentration of the inhibitor required to achieve 50% of the maximal inhibition, is determined from this curve.
Troubleshooting Guide: Interpreting Complex Dose-Response Curves
Researchers may occasionally observe dose-response curves for this compound that deviate from the standard sigmoidal shape. These complex curves can be challenging to interpret. This guide provides potential explanations and troubleshooting steps for common non-standard curve shapes.
Issue 1: Steep Dose-Response Curve (High Hill Slope)
A steeper-than-expected sigmoidal curve can suggest several possibilities.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Description | Troubleshooting Steps |
| Stoichiometric Inhibition | If the concentration of the enzyme (Mat2A) in the assay is significantly higher than the inhibitor's dissociation constant (Kd), the inhibition can appear stoichiometric. In this scenario, the IC50 will be approximately half the enzyme concentration.[2][9][10] | - Vary Enzyme Concentration: Perform the assay with different concentrations of Mat2A. If the IC50 value increases linearly with the enzyme concentration, stoichiometric inhibition is likely the cause.[10] - Lower Enzyme Concentration: If possible, reduce the Mat2A concentration in your assay to be well below the expected Kd of this compound. |
| Inhibitor Aggregation | At higher concentrations, some small molecules can form aggregates that non-specifically inhibit the enzyme, leading to a sharp increase in inhibition over a narrow concentration range. | - Include Detergents: Add a small amount of a non-ionic detergent (e.g., Triton X-100 at 0.01%) to the assay buffer to disrupt potential aggregates. - Dynamic Light Scattering (DLS): Use DLS to directly assess the aggregation state of this compound at the concentrations used in your assay. |
| Multi-site Binding | The inhibitor may be binding to multiple sites on the enzyme with positive cooperativity, where the binding of one inhibitor molecule increases the affinity for subsequent inhibitor molecules.[9] | - Biophysical Analysis: Techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) can help determine the stoichiometry of inhibitor binding to Mat2A. |
Issue 2: Biphasic (Bell-Shaped) Dose-Response Curve
A biphasic or bell-shaped curve shows inhibition at lower concentrations, but the effect diminishes at higher concentrations.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Description | Troubleshooting Steps |
| Off-Target Effects | At higher concentrations, this compound might interact with other components in the assay or cellular system that counteract its inhibitory effect on Mat2A. | - Use a More Purified System: If using cell lysates, try to replicate the assay with purified recombinant Mat2A to eliminate confounding variables. - Target Engagement Assays: Employ techniques like cellular thermal shift assays (CETSA) to confirm that this compound is engaging with Mat2A at the concentrations where inhibition is observed. |
| Compound Insolubility | At high concentrations, the inhibitor may precipitate out of solution, leading to a decrease in the effective concentration and thus a reduction in the observed inhibition. | - Solubility Assessment: Visually inspect the wells for precipitation at high concentrations. Determine the solubility of this compound in your assay buffer. - Modify Assay Buffer: If solubility is an issue, you may need to adjust the buffer composition, for example, by increasing the percentage of DMSO (while being mindful of its own potential effects on the enzyme). |
| Complex Enzyme Kinetics | The enzyme itself may have complex regulatory mechanisms that are affected by the inhibitor in a concentration-dependent manner, leading to activation at higher concentrations. | - Review Literature on Mat2A Kinetics: Familiarize yourself with the known kinetic properties of Mat2A, including any allosteric regulation.[11] |
Experimental Protocols
Below are detailed methodologies for key experiments relevant to studying this compound.
Mat2A Enzyme Activity Assay (Generic Protocol)
This protocol describes a general method to measure the enzymatic activity of Mat2A, which can be adapted for inhibitor screening and IC50 determination.
Materials:
-
Purified recombinant human Mat2A protein
-
This compound or other inhibitors
-
ATP
-
L-Methionine
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM TCEP[11]
-
Detection Reagent (e.g., a commercial kit that measures phosphate production, such as an EnzChek Phosphate Assay Kit)[12]
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution of this compound in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).
-
In a microplate, add the assay buffer, Mat2A enzyme, and the serially diluted this compound.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at the desired temperature (e.g., 22°C or 37°C).[11]
-
Initiate the enzymatic reaction by adding the substrates, ATP and L-Methionine.
-
Immediately begin monitoring the reaction progress using a microplate reader at the appropriate wavelength for your detection method.
-
Calculate the initial reaction rates from the linear portion of the progress curves.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC50.
Cellular Proliferation Assay
This protocol can be used to assess the effect of this compound on the growth of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., an MTAP-deleted cell line)
-
Complete cell culture medium
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin, or crystal violet)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence, fluorescence, or absorbance) using a microplate reader.
-
Normalize the data to the vehicle-treated control and plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Visualizations
Mat2A Signaling Pathway
Caption: The role of Mat2A in the methionine cycle and its inhibition by this compound.
Experimental Workflow for IC50 Determination
Caption: A stepwise workflow for determining the IC50 of this compound.
Logic Diagram for Troubleshooting Complex Dose-Response Curves
Caption: A decision tree for troubleshooting complex dose-response curves of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. files.docking.org [files.docking.org]
- 3. Human Mat2A uses an ordered kinetic mechanism and is stabilized but not regulated by Mat2B | Crick [crick.ac.uk]
- 4. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]
- 5. Overview of Methionine Adenosyltransferase 2A (MAT2A) as an Anticancer Target: Structure, Function, and Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction of methionine adenosyltransferase 2A in tamoxifen-resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of MAT2A-Related Methionine Metabolism Enhances The Efficacy of Cisplatin on Cisplatin-Resistant Cells in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism and Inhibition of Human Methionine Adenosyltransferase 2A - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interpreting steep dose-response curves in early inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Human Mat2A Uses an Ordered Kinetic Mechanism and Is Stabilized but Not Regulated by Mat2B - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Loss of MAT2A compromises methionine metabolism and represents a vulnerability in H3K27M mutant glioma by modulating the epigenome - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Mat2A-IN-7 Toxicity in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing and minimizing toxicity associated with the MAT2A inhibitor, Mat2A-IN-7, in animal models. The guidance provided is based on the known class effects of MAT2A inhibitors, as specific in vivo toxicity data for this compound is not publicly available.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent inhibitor of Methionine Adenosyltransferase 2A (MAT2A), an enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), a universal methyl donor for numerous cellular methylation reactions.[1][2] In cancer cells with a deletion of the methylthioadenosine phosphorylase (MTAP) gene, there is an accumulation of methylthioadenosine (MTA), which partially inhibits another enzyme, PRMT5.[3][4] By inhibiting MAT2A, this compound further reduces SAM levels, leading to enhanced PRMT5 inhibition and selective cell death in these MTAP-deficient cancer cells, a concept known as synthetic lethality.[5] this compound is identified as compound 24 in patent WO2021254529A1.[1]
Q2: What are the potential toxicities associated with Mat2A inhibitors in animal models?
A2: Based on preclinical and clinical studies of other MAT2A inhibitors such as AG-270 and AZ'9567, the primary toxicities observed in animal models include:
-
Hepatotoxicity: Characterized by elevated liver enzymes (ALT, AST), and in some cases, hyperbilirubinemia.[3][6] This is thought to be partly due to the off-target inhibition of MAT1A, the primary MAT isoform in the liver.
-
Hematological Effects: Including thrombocytopenia (low platelet count) and anemia (low red blood cell count) have been reported.[6]
-
General Clinical Signs: Fatigue and weight loss may also be observed.[6][7]
-
Neuropathy: In a clinical case with a MAT2A inhibitor, demyelinating neuropathy was observed, suggesting a potential for neurological side effects.
Q3: How can I monitor for these toxicities in my animal studies?
A3: Regular monitoring is crucial for early detection and management of potential toxicities. Key monitoring strategies include:
-
Regular Clinical Observations: Daily observation of animals for changes in behavior, activity levels, appetite, and overall appearance.
-
Body Weight Monitoring: Record body weights at least twice weekly to detect any significant weight loss.
-
Blood Collection for Hematology and Clinical Chemistry: Collect blood samples at baseline and at regular intervals during the study to monitor complete blood counts (CBC) and liver function markers (ALT, AST, bilirubin).
-
Histopathological Analysis: At the end of the study, or if an animal is euthanized due to toxicity, perform a thorough necropsy and collect major organs, especially the liver, for histopathological examination.
Troubleshooting Guides
Issue 1: Elevated Liver Enzymes (ALT/AST)
Possible Cause & Solution
-
On-target/Off-target Hepatotoxicity: MAT2A inhibitors can cause liver stress, potentially through inhibition of MAT1A.
-
Troubleshooting Steps:
-
Confirm the Finding: Repeat the liver function tests to confirm the elevation.
-
Dose Reduction: Consider reducing the dose of this compound in subsequent cohorts to determine a maximum tolerated dose (MTD).
-
Fractionated Dosing: If administering a single daily dose, consider splitting the total daily dose into two or more smaller doses to reduce peak plasma concentrations.
-
Supportive Care: Ensure animals have ad libitum access to food and water.
-
Histopathology: At necropsy, carefully examine the liver for signs of necrosis, inflammation, or other pathological changes.
-
-
Issue 2: Hematological Abnormalities (Thrombocytopenia/Anemia)
Possible Cause & Solution
-
Myelosuppression: MAT2A inhibitors may impact hematopoietic stem and progenitor cells.[8]
-
Troubleshooting Steps:
-
Confirm with a Complete Blood Count (CBC): Analyze blood samples to confirm the specific hematological changes.
-
Dose and Schedule Modification: Similar to hepatotoxicity, consider dose reduction or modification of the dosing schedule.
-
Monitor for Clinical Signs: Observe animals for signs of bleeding (petechiae, bruising) if thrombocytopenia is severe, or for signs of anemia (pale mucous membranes, lethargy).
-
Bone Marrow Analysis: In cases of severe or persistent hematological toxicity, consider collecting bone marrow for cytological or histopathological analysis at the end of the study.
-
-
Issue 3: Significant Body Weight Loss
Possible Cause & Solution
-
General Toxicity/Reduced Food Intake: Weight loss can be a general indicator of systemic toxicity or may be due to decreased appetite.
-
Troubleshooting Steps:
-
Monitor Food and Water Intake: Quantify daily food and water consumption to determine if anorexia is the primary cause.
-
Palatability of Formulation: If administering the compound in the feed, consider if the formulation is affecting palatability.
-
Supportive Care: Provide nutritional supplements or a more palatable diet if necessary.
-
Dose Adjustment: A dose reduction is often necessary if significant and progressive weight loss is observed.
-
-
Quantitative Data Summary
The following tables summarize representative quantitative data from preclinical studies of MAT2A inhibitors. Note that these are for illustrative purposes and the specific values for this compound may differ.
Table 1: Representative In Vivo Toxicity Profile of a MAT2A Inhibitor (AZ'9567) in Rats (7-Day Study)
| Dose Group (mg/kg, BID) | Key Findings |
| 3 | No significant adverse effects observed. |
| 10 | No significant adverse effects observed. |
| 30 | No significant adverse effects observed. |
Source: Adapted from a 7-day investigative safety study in rats. It is important to note that in this specific study with AZ'9567, no significant toxicities were observed up to 30 mg/kg BID. However, other MAT2A inhibitors have shown toxicity at higher doses or in different models.
Table 2: Representative Pharmacodynamic Effects of MAT2A Inhibitors in Animal Models
| Biomarker | Animal Model | Treatment | % Change from Control |
| Plasma SAM | Rat | MAT2A Inhibitor | ↓ 50-70% |
| Tumor SAM | Mouse Xenograft | MAT2A Inhibitor | ↓ 40-60% |
| Plasma Methionine | Rat | MAT2A Inhibitor | ↑ 200-500% |
SAM: S-adenosylmethionine. Data is a composite representation from various preclinical studies of MAT2A inhibitors.
Key Experimental Protocols
Protocol 1: In Vivo Toxicity Assessment in Rodents
1. Animal Model:
-
Species: Sprague-Dawley rats or C57BL/6 mice.
-
Age: 6-8 weeks.
-
Sex: Equal numbers of males and females.
2. Dosing:
-
Route of Administration: Oral gavage is common for many small molecule inhibitors. The formulation vehicle should be optimized for solubility and stability (e.g., 0.5% methylcellulose).
-
Dose Levels: At least three dose levels (low, mid, high) and a vehicle control group. Dose selection should be based on preliminary dose-range finding studies.
-
Dosing Frequency: Typically once or twice daily (QD or BID).
-
Duration: A 7-day or 14-day study is common for initial toxicity assessment.
3. Monitoring:
-
Clinical Observations: Daily.
-
Body Weight: Days 1, 4, 7, and at termination.
-
Blood Collection: Via a suitable method (e.g., tail vein or saphenous vein for interim collections, cardiac puncture for terminal collection) at baseline and at the end of the study.
4. Terminal Procedures:
-
Euthanasia: CO2 asphyxiation followed by a secondary method.
-
Necropsy: A full gross pathological examination of all major organs.
-
Organ Weights: Liver, kidneys, spleen, and any organs with gross abnormalities.
-
Tissue Collection: Preserve major organs in 10% neutral buffered formalin for histopathology.
Protocol 2: Liver Function Test in Rats
1. Sample Collection:
-
Collect whole blood into serum separator tubes.
-
Allow blood to clot at room temperature for 30 minutes.
-
Centrifuge at 2000 x g for 10 minutes to separate serum.
2. Analysis:
-
Use a certified automated clinical chemistry analyzer.
-
Key parameters to measure: Alanine aminotransferase (ALT), Aspartate aminotransferase (AST), Alkaline phosphatase (ALP), and Total Bilirubin.
Protocol 3: Hematological Analysis in Mice
1. Sample Collection:
-
Collect whole blood into EDTA-coated tubes to prevent coagulation.[9][10]
-
Gently invert the tube several times to ensure proper mixing.
2. Analysis:
-
Use an automated hematology analyzer calibrated for mouse blood.[9]
-
Key parameters to measure: White blood cell count (WBC) with differential, red blood cell count (RBC), hemoglobin, hematocrit, and platelet count.
Protocol 4: Histopathology of Liver Tissue
1. Tissue Processing:
-
Fix liver samples in 10% neutral buffered formalin for at least 24 hours.[11][12]
-
Dehydrate the tissue through a series of graded ethanol solutions.
-
Clear the tissue with xylene.
-
Embed the tissue in paraffin wax.
2. Sectioning and Staining:
-
Cut 4-5 µm thick sections using a microtome.
-
Mount the sections on glass slides.
-
Stain with Hematoxylin and Eosin (H&E).[13]
3. Microscopic Examination:
-
A board-certified veterinary pathologist should examine the slides for evidence of necrosis, inflammation, steatosis, and other signs of hepatotoxicity.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mechanism and Inhibition of Human Methionine Adenosyltransferase 2A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SCR‐7952, a highly selective MAT2A inhibitor, demonstrates synergistic antitumor activities in combination with the S‐adenosylmethionine‐competitive or the methylthioadenosine‐cooperative protein arginine methyltransferase 5 inhibitors in methylthioadenosine phosphorylase‐deleted tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potential therapeutic strategy in MTAP-deleted cancer [vhio.net]
- 7. Practical Murine Hematopathology: A Comparative Review and Implications for Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. Hematology Protocol - IMPReSS [web.mousephenotype.org]
- 10. 1.3. Mice hematological analysis [bio-protocol.org]
- 11. pubcompare.ai [pubcompare.ai]
- 12. ajol.info [ajol.info]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Western Blotting for MAT2A and Downstream Markers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in performing successful Western blot analyses for Methionine Adenosyltransferase 2A (MAT2A) and its downstream signaling markers.
Frequently Asked Questions (FAQs)
Q1: What is MAT2A and why is it important in research?
A1: MAT2A (Methionine Adenosyltransferase 2A) is a crucial enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM) from methionine and ATP.[1][2][3][4] SAM is the universal methyl group donor for a vast number of cellular methylation reactions that are essential for cell signaling, gene expression, and metabolism.[5][6] Dysregulation of MAT2A expression and activity is implicated in various diseases, including cancer, making it a significant target for drug development.[5][7]
Q2: What are the key downstream markers to assess MAT2A activity?
A2: The direct product of MAT2A is SAM, which is challenging to measure by Western blot. Therefore, downstream markers of SAM-dependent methylation events are typically assessed. A key downstream effector is Protein Arginine Methyltransferase 5 (PRMT5). The activity of PRMT5 can be indirectly measured by detecting the levels of symmetric dimethylarginine (SDMA) on target proteins, such as SmBB'.[8][9] Another important downstream consequence of MAT2A activity is the methylation of histones, such as H3K4me3, which can also be monitored by Western blot.[10]
Q3: What are the expected molecular weights for MAT2A and PRMT5?
A3: The expected molecular weights are:
-
MAT2A: Approximately 44 kDa.
-
PRMT5: Approximately 73 kDa.[11]
It is important to check the datasheet for the specific antibody you are using, as this can sometimes vary slightly.
Western Blot Troubleshooting Guides
This section provides solutions to common problems encountered during the Western blotting of MAT2A and its downstream markers.
Problem 1: Weak or No Signal
Q: I am not detecting any band for MAT2A or my downstream marker.
| Possible Cause | Recommended Solution |
| Low Protein Expression | Ensure your cell line or tissue type expresses the target protein at a detectable level. You can use resources like The Human Protein Atlas to check expression profiles.[12] It's also recommended to include a positive control cell lysate.[12][13] |
| Insufficient Protein Loaded | For whole-cell extracts, a minimum of 20-30 µg of protein per lane is recommended. For detecting less abundant or post-translationally modified proteins, you may need to load up to 100 µg.[12] |
| Inefficient Protein Transfer | Verify successful transfer by staining the membrane with Ponceau S after transfer.[14][15] For large proteins like PRMT5, ensure adequate transfer time. For smaller proteins, use a membrane with a smaller pore size (e.g., 0.2 µm) to prevent over-transfer.[16] A wet transfer system is often recommended over semi-dry systems for better efficiency.[13][17] |
| Suboptimal Antibody Concentration | The antibody may be too dilute. Check the manufacturer's datasheet for the recommended starting dilution and optimize from there.[14] Avoid reusing diluted antibodies as their activity can decrease over time.[12] |
| Inactive Antibody | Ensure the antibody has been stored correctly and has not expired. You can test its activity using a dot blot.[18] |
| Inappropriate Blocking Buffer | Some antibodies are sensitive to the blocking buffer used. For example, non-fat dry milk can sometimes mask certain epitopes.[19] Try switching to a different blocking agent like Bovine Serum Albumin (BSA) or vice versa, and always check the antibody datasheet for recommendations.[12] |
Problem 2: High Background
Q: My blot has a high background, making it difficult to see my specific bands.
| Possible Cause | Recommended Solution |
| Insufficient Blocking | Ensure the membrane is fully submerged and agitated in blocking buffer for at least 1 hour at room temperature.[19] You can also try increasing the blocking time. |
| Antibody Concentration Too High | Using too much primary or secondary antibody can lead to non-specific binding and high background.[15][20] Try decreasing the antibody concentration. |
| Inadequate Washing | Increase the number and duration of wash steps after primary and secondary antibody incubations to remove unbound antibodies.[14][21] Using a detergent like Tween-20 in your wash buffer is recommended.[21] |
| Membrane Drying Out | Never let the membrane dry out during any of the incubation or washing steps, as this can cause high background.[18][21] |
| Contaminated Buffers | Use freshly prepared, filtered buffers to avoid particulates that can settle on the membrane and cause a speckled background.[18][19] |
Problem 3: Non-Specific Bands
Q: I am seeing multiple bands in addition to my band of interest.
| Possible Cause | Recommended Solution |
| Antibody Concentration Too High | High antibody concentrations can lead to binding to proteins with similar epitopes.[18] Reduce the concentration of the primary antibody. |
| Protein Degradation | If you see bands at a lower molecular weight than expected, your protein may be degrading. Always use fresh samples and add protease and phosphatase inhibitors to your lysis buffer.[12] Store lysates at -80°C for long-term use.[12] |
| Post-Translational Modifications | Proteins can have various post-translational modifications (e.g., phosphorylation, glycosylation) that can cause them to run at a different molecular weight than predicted.[21] |
| Non-Specific Antibody | Ensure you are using a highly specific antibody. It is recommended to run a negative control (e.g., a cell lysate from a known knockout or knockdown of your target protein) to confirm antibody specificity.[21] |
| Overloading of Protein | Loading too much protein can lead to non-specific antibody binding.[14] Try reducing the amount of protein loaded per lane. |
Experimental Protocols
General Western Blot Protocol
This protocol provides a general framework. Always refer to the specific antibody datasheet for optimized conditions.
-
Sample Preparation (Cell Lysate)
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Sonicate the lysate briefly to shear DNA and reduce viscosity.[22]
-
Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.[23]
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Add Laemmli sample buffer to the desired amount of protein and boil at 95-100°C for 5-10 minutes.[22][24]
-
-
SDS-PAGE and Protein Transfer
-
Load 20-40 µg of protein per well onto an SDS-PAGE gel. Include a pre-stained molecular weight marker.
-
Run the gel at 100-150V until the dye front reaches the bottom.
-
Transfer the proteins to a nitrocellulose or PVDF membrane. A wet transfer at 100V for 1-2 hours or overnight at a lower voltage in the cold room is recommended.[22]
-
-
Immunodetection
-
Block the membrane in 5% non-fat dry milk or 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature with gentle agitation.[25]
-
Incubate the membrane with the primary antibody diluted in the appropriate blocking buffer overnight at 4°C with gentle agitation.[25]
-
Wash the membrane three times for 5-10 minutes each with TBST.[26]
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.[23]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[23]
-
Quantitative Data Summary
The following tables provide a summary of recommended starting conditions for Western blotting MAT2A and PRMT5 based on various antibody datasheets. Note that optimal conditions should be determined experimentally.
Table 1: MAT2A Antibody Recommendations
| Antibody (Source) | Host | Recommended Dilution | Blocking Buffer |
| MAT2A (E5I7C) Rabbit mAb #84478 (Cell Signaling Technology)[1][2] | Rabbit | 1:1000 | 5% w/v nonfat dry milk in 1X TBS, 0.1% Tween® 20 |
| MAT2A Rabbit mAb (A19272) (ABclonal)[3] | Rabbit | 1:3000 | 3% nonfat dry milk in TBST |
| MAT2A Polyclonal Antibody (PA5-72927) (Thermo Fisher)[4] | Rabbit | 1.0 µg/mL | Not specified |
| MAT2A antibody (55309-1-AP) (Proteintech)[27] | Rabbit | 1:2000 | Not specified |
Table 2: PRMT5 Antibody Recommendations
| Antibody (Source) | Host | Recommended Dilution | Blocking Buffer |
| PRMT5 Antibody #2252 (Cell Signaling Technology)[28] | Rabbit | Not specified | Not specified |
| PRMT5 (D5P2T) Rabbit mAb #79998 (Cell Signaling Technology)[11] | Rabbit | Not specified | Not specified |
Visualizations
MAT2A Signaling Pathway
Caption: The MAT2A signaling pathway, leading to protein methylation.
Western Blot Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common Western blot issues.
References
- 1. MAT2A (E5I7C) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 2. MAT2A (E5I7C) Rabbit mAb (#84478) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 3. static.abclonal.com [static.abclonal.com]
- 4. MAT2A Polyclonal Antibody (PA5-72927) [thermofisher.com]
- 5. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | SYVN1-MTR4-MAT2A Signaling Axis Regulates Methionine Metabolism in Glioma Cells [frontiersin.org]
- 7. Methionine adenosyltransferases in cancers: Mechanisms of dysregulation and implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of the Protein Arginine Methyltransferase PRMT5 in High-Risk Multiple Myeloma as a Novel Treatment Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PRMT5 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 10. Activation of MAT2A-RIP1 signaling axis reprograms monocytes in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PRMT Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 12. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 13. Western Blotting Troubleshooting Guide Video | Cell Signaling Technology [cellsignal.com]
- 14. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. blog.addgene.org [blog.addgene.org]
- 17. m.youtube.com [m.youtube.com]
- 18. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 19. bosterbio.com [bosterbio.com]
- 20. wildtypeone.substack.com [wildtypeone.substack.com]
- 21. Western blot troubleshooting guide! [jacksonimmuno.com]
- 22. bio-rad.com [bio-rad.com]
- 23. origene.com [origene.com]
- 24. mdanderson.org [mdanderson.org]
- 25. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 26. novateinbio.com [novateinbio.com]
- 27. MAT2A antibody (55309-1-AP) | Proteintech [ptglab.com]
- 28. PRMT5 Antibody | Cell Signaling Technology [cellsignal.com]
cell culture media optimization for Mat2A-IN-7 studies
Welcome to the technical support center for researchers utilizing Mat2A-IN-7 in their cell culture experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to facilitate the smooth execution of your studies. While specific data for this compound is still emerging, the information provided here is based on established principles of cell culture, experience with other potent Mat2A inhibitors, and available product information.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of Methionine Adenosyltransferase 2A (MAT2A). MAT2A is a crucial enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM) from methionine and ATP. SAM is the universal methyl donor for a vast array of cellular methylation reactions, including the methylation of DNA, RNA, proteins, and lipids. By inhibiting MAT2A, this compound depletes the intracellular pool of SAM, thereby disrupting these essential methylation processes, which can lead to the inhibition of cancer cell growth.[1][2][3]
Q2: In which cancer types is this compound expected to be most effective?
Mat2A inhibitors, including this compound, have shown significant promise in cancers with a specific genetic vulnerability: the deletion of the methylthioadenosine phosphorylase (MTAP) gene.[1][3] MTAP is an enzyme involved in the methionine salvage pathway. Its absence leads to the accumulation of methylthioadenosine (MTA), which partially inhibits another enzyme called PRMT5. This makes MTAP-deleted cancer cells highly dependent on MAT2A for SAM production to maintain PRMT5 activity. Therefore, inhibiting MAT2A in these cells creates a synthetic lethal effect, leading to selective cancer cell death.[4][5][6]
Q3: What is the recommended solvent and storage condition for this compound?
Based on supplier information for similar research compounds, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, it is advisable to store the solid compound at -20°C and the DMSO stock solution in aliquots at -80°C to minimize freeze-thaw cycles. Always refer to the Certificate of Analysis provided by the supplier for specific storage recommendations.
Cell Culture Media Optimization
Optimizing cell culture media is critical for obtaining reproducible and meaningful results in studies with this compound. Here are key parameters to consider:
1. Methionine Concentration:
Since Mat2A utilizes methionine as a substrate, the concentration of this amino acid in the culture medium can significantly influence the efficacy of this compound.
-
Standard Media: Most standard cell culture media, such as DMEM and RPMI-1640, contain a surplus of methionine.
-
Methionine Restriction: Studies have shown that methionine restriction can enhance the anti-cancer effects of Mat2A inhibitors.[7][8] Reducing the methionine concentration in your culture media may potentiate the effects of this compound. However, it is crucial to first establish a baseline of cell growth and viability in methionine-restricted media alone, as prolonged deprivation can be cytotoxic.
2. Serum Concentration:
Fetal Bovine Serum (FBS) is a common supplement in cell culture media, providing essential growth factors. However, it can also contain variable levels of methionine and other components that may interfere with your experiment.
-
Recommendation: If possible, consider using dialyzed FBS, which has reduced levels of small molecules like amino acids. This will provide greater control over the final methionine concentration in your media. For more defined conditions, transitioning to a serum-free medium formulation is ideal.
3. pH and Buffering:
Maintaining a stable physiological pH (typically 7.2-7.4) is crucial for both optimal cell health and the stability of small molecule inhibitors.
-
Recommendation: Use a medium with a robust buffering system, such as HEPES, especially for long-term experiments where cellular metabolism can lead to pH shifts.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent IC50 values | 1. Variation in cell seeding density. 2. Fluctuation in media composition (e.g., methionine levels). 3. Instability of this compound in media. 4. Cell line heterogeneity. | 1. Optimize and standardize cell seeding density for each experiment. 2. Use a consistent lot of media and serum. Consider using dialyzed serum or serum-free media. 3. Prepare fresh dilutions of this compound from a frozen stock for each experiment. 4. Perform regular cell line authentication and mycoplasma testing. |
| Low potency of this compound | 1. High methionine concentration in the media. 2. Upregulation of MAT2A expression as a resistance mechanism.[5][9] 3. Presence of MAT2B, which can modulate MAT2A activity.[10] 4. Incorrect solvent or degradation of the compound. | 1. Test the effect of this compound in media with a lower methionine concentration. 2. Analyze MAT2A protein levels by Western blot after prolonged treatment. 3. Assess MAT2B expression in your cell line. 4. Ensure proper handling and storage of the compound. Prepare fresh stock solutions. |
| High background cell death | 1. Cytotoxicity of the solvent (DMSO). 2. Methionine deprivation in the optimized media is too stringent. 3. Contamination of cell culture. | 1. Include a vehicle control (DMSO alone) at the highest concentration used for this compound treatment. Ensure the final DMSO concentration is non-toxic (typically <0.5%). 2. Perform a dose-response curve of methionine to determine the optimal concentration that supports baseline viability. 3. Regularly check for microbial contamination. |
| Precipitation of this compound in media | 1. Poor solubility of the compound at the desired concentration. 2. Interaction with media components. | 1. Prepare a more concentrated stock solution in DMSO and use a smaller volume for dilution into the media. 2. After diluting in media, vortex or mix thoroughly. Visually inspect for any precipitate before adding to cells. 3. Consider using a pre-warmed media for dilution. |
Quantitative Data Summary
While specific IC50 values for this compound are not yet widely published, the following table provides a reference for the potency of other well-characterized Mat2A inhibitors in various cancer cell lines. This can help in designing initial dose-response experiments.
| Mat2A Inhibitor | Cell Line | MTAP Status | IC50 (Proliferation) | IC50 (SAM Reduction) | Reference |
| PF-9366 | Huh-7 | - | ~10 µM | 225 nM | [10] |
| PF-9366 | H520 | - | - | 1.2 µM | [10] |
| AG-270 | HCT116 | MTAP-null | - | 20 nM | [4] |
| Compound 17 | HCT116 | MTAP-null | 1.4 µM | - | [11] |
| SCR-7952 | H838 | MTAP-deleted | 4.3 nM | - | [9] |
| SCR-7952 | MIA PaCa-2 | MTAP-deleted | 19.7 nM | - | [9] |
| SCR-7952 | A549 | MTAP-deleted | 123.1 nM | - | [9] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on cell proliferation and viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from a concentrated DMSO stock. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis for MAT2A and Downstream Markers
This protocol is to assess the protein levels of MAT2A and downstream markers of its inhibition, such as histone methylation marks.
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-MAT2A, anti-H3K4me3, anti-H3K27me3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Use a loading control like β-actin to ensure equal protein loading.
Visualizations
Caption: The Mat2A signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for studying the effects of this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MAT2A | Insilico Medicine [insilico.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | The potential and challenges of targeting MTAP-negative cancers beyond synthetic lethality [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of MAT2A-Related Methionine Metabolism Enhances The Efficacy of Cisplatin on Cisplatin-Resistant Cells in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SCR‐7952, a highly selective MAT2A inhibitor, demonstrates synergistic antitumor activities in combination with the S‐adenosylmethionine‐competitive or the methylthioadenosine‐cooperative protein arginine methyltransferase 5 inhibitors in methylthioadenosine phosphorylase‐deleted tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to MAT2A Inhibitors in MTAP-Deleted Cancers: Spotlight on AG-270
For Researchers, Scientists, and Drug Development Professionals
The synthetic lethal relationship between methionine adenosyltransferase 2A (MAT2A) and methylthioadenosine phosphorylase (MTAP) has emerged as a promising therapeutic strategy for a significant subset of human cancers. Approximately 15% of all cancers exhibit a deletion of the MTAP gene, often co-deleted with the adjacent tumor suppressor CDKN2A.[1][2][3] This genetic alteration creates a specific vulnerability, making these cancer cells highly dependent on MAT2A for the production of S-adenosylmethionine (SAM), a universal methyl donor essential for numerous cellular processes.[1][2][3] This guide provides a comparative overview of two MAT2A inhibitors, the clinical-stage compound AG-270 and the preclinical molecule Mat2A-IN-7, in the context of MTAP-deleted cancer models.
Mechanism of Action: Exploiting a Metabolic Vulnerability
In normal cells, the enzyme MTAP salvages methionine from methylthioadenosine (MTA), a byproduct of polyamine synthesis. In MTAP-deleted cancer cells, MTA accumulates to high levels. This accumulation leads to the partial inhibition of protein arginine methyltransferase 5 (PRMT5), an enzyme that requires SAM as a cofactor and is involved in key cellular processes such as RNA splicing. The partial inhibition of PRMT5 by MTA sensitizes these cancer cells to further reductions in SAM levels.
MAT2A is the primary enzyme responsible for synthesizing SAM from methionine and ATP.[2][3] By inhibiting MAT2A, small molecules like AG-270 and this compound drastically reduce the intracellular pool of SAM. This pronounced decrease in SAM, combined with the already present MTA-mediated inhibition of PRMT5, leads to a significant disruption of essential cellular functions, including RNA splicing and DNA damage repair, ultimately resulting in selective cancer cell death.[1] This targeted approach spares normal, MTAP-proficient cells, which are not reliant on this specific metabolic pathway to the same extent.
Quantitative Data Summary
The following tables summarize the available quantitative data for AG-270 and this compound. It is important to note that publicly available data for this compound is limited, primarily originating from patent literature.
Table 1: In Vitro Activity of MAT2A Inhibitors
| Compound | Target | Assay Type | Cell Line | MTAP Status | IC50 | Reference |
| AG-270 | MAT2A | Biochemical | - | - | 14 nM | [Agios Pharmaceuticals, Inc. data] |
| MAT2A | Cell Proliferation | HCT116 | MTAP-deleted | 260 nM | [4] | |
| MAT2A | SAM Reduction | HCT116 | MTAP-deleted | 20 nM (at 72h) | [Agios Pharmaceuticals, Inc. data] | |
| This compound | MAT2A | - | - | MTAP-deficient | Potent inhibitor; reduces proliferative activity | [5] |
Note: Specific IC50 values for this compound are not publicly available. The compound is described as a potent inhibitor in patent WO2021254529A1.
Table 2: In Vivo Efficacy of MAT2A Inhibitors in MTAP-deleted Xenograft Models
| Compound | Cancer Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| AG-270 | KP4 Pancreatic Cancer | 200 mg/kg, oral, daily for 38 days | 67% | [6] |
| HCT116 Colon Cancer | 50 mg/kg, oral, daily for 21 days | 43% | [1] |
Note: In vivo efficacy data for this compound is not publicly available.
Table 3: Pharmacokinetic and Clinical Data for AG-270
| Parameter | Value | Study Population | Reference |
| Maximum Tolerated Dose (MTD) | 200 mg once daily | Patients with advanced solid tumors with MTAP deletion | [7] |
| Plasma SAM Reduction | 54% - 70% | Patients treated with various doses | [2][3] |
| Tumor SDMA Reduction | Average H-score reduction of 36.4% | Paired tumor biopsies from patients | [8] |
| Clinical Response | 2 partial responses; 5 patients with stable disease ≥16 weeks | 40 patients with advanced malignancies | [2][3] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key experiments used in the evaluation of MAT2A inhibitors.
Biochemical MAT2A Enzyme Inhibition Assay
Protocol:
-
Reaction Setup: In a 384-well plate, combine purified recombinant MAT2A enzyme, L-Methionine, and ATP in a designated assay buffer.
-
Inhibitor Addition: Add serial dilutions of the test compound (AG-270 or this compound) to the reaction wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Detection: Add a colorimetric or fluorescent detection reagent that quantifies the amount of inorganic phosphate or pyrophosphate produced, which is directly proportional to MAT2A activity.
-
Data Analysis: Measure the signal using a plate reader. Calculate the percentage of inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay
Protocol:
-
Cell Seeding: Plate MTAP-deleted and isogenic MTAP-proficient cancer cell lines in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the MAT2A inhibitor.
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 to 120 hours).
-
Viability Assessment: Add a cell viability reagent according to the manufacturer's instructions (e.g., CellTiter-Glo® for ATP measurement or MTT for metabolic activity).
-
Data Acquisition and Analysis: Measure the signal (luminescence or absorbance) using a plate reader. Normalize the data to vehicle-treated controls and calculate the IC50 values for cell growth inhibition.
Western Blot for SDMA Levels
Protocol:
-
Cell Lysis: Treat MTAP-deleted cells with the MAT2A inhibitor for a specified time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for symmetric dimethylarginine (SDMA). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control like β-actin or GAPDH to ensure equal protein loading.
In Vivo Xenograft Tumor Model Study
Protocol:
-
Tumor Implantation: Subcutaneously inject a suspension of MTAP-deleted cancer cells (e.g., HCT116 MTAP-/- or KP4) into the flank of immunocompromised mice (e.g., nude or SCID).
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a predetermined average size, randomize the animals into treatment and control groups.
-
Drug Administration: Administer the MAT2A inhibitor (formulated in an appropriate vehicle) and the vehicle control to the respective groups, typically via oral gavage, on a defined schedule.
-
Monitoring: Measure tumor dimensions with calipers and monitor the body weight of the mice regularly throughout the study to assess efficacy and toxicity.
-
Data Analysis: At the end of the study, calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group. Tumor samples can also be collected for pharmacodynamic marker analysis (e.g., SAM and SDMA levels).
Conclusion
AG-270 is a first-in-class, orally bioavailable MAT2A inhibitor that has demonstrated robust preclinical activity and has shown signs of clinical activity in patients with MTAP-deleted solid tumors.[1][2][3][7] The available data on AG-270 provides a strong rationale for its continued development, particularly in combination with other agents like taxanes.[8] this compound, identified from patent literature, is another potent MAT2A inhibitor targeting the same synthetic lethal vulnerability. However, a comprehensive comparison of its performance against AG-270 is hampered by the limited availability of public data. As more data on second-generation and novel MAT2A inhibitors become available, the therapeutic landscape for MTAP-deleted cancers will continue to evolve, offering new hope for this patient population.
References
- 1. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design and Structural Optimization of Methionine Adenosyltransferase 2A (MAT2A) Inhibitors with High In Vivo Potency and Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MAT2A inhibitors(Suzhou Youli Biomedical) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of MAT2A Inhibitors for Cancer Therapy
A deep dive into the performance, mechanisms, and experimental validation of emerging MAT2A inhibitors, offering a guide for researchers in oncology and drug discovery.
Methionine adenosyltransferase 2A (MAT2A) has emerged as a critical therapeutic target in oncology, particularly for cancers harboring a deletion of the methylthioadenosine phosphorylase (MTAP) gene. This genetic alteration, present in approximately 15% of all human cancers, creates a synthetic lethal dependency on MAT2A.[1][2] MAT2A is the primary enzyme responsible for producing S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular processes, including the methylation of proteins and nucleic acids.[3][4] Inhibition of MAT2A in MTAP-deleted cancer cells leads to a significant reduction in SAM levels, which in turn inhibits the activity of protein arginine methyltransferase 5 (PRMT5), an enzyme crucial for cancer cell survival.[1][2] This targeted approach has spurred the development of several classes of MAT2A inhibitors, each with distinct chemical scaffolds and performance characteristics.
This guide provides a comparative analysis of different classes of MAT2A inhibitors, summarizing their performance based on experimental data, detailing the experimental protocols used for their evaluation, and visualizing the key signaling pathways and experimental workflows.
Classes of MAT2A Inhibitors
The majority of MAT2A inhibitors currently in development are allosteric inhibitors.[5][6][7] These molecules bind to a site distinct from the active site, inducing a conformational change that inhibits the enzyme's function. This allosteric approach can offer advantages in terms of selectivity and overcoming potential resistance mechanisms. While a strict classification by chemical scaffold is still evolving, several key structural classes have been identified in the literature.[8][9]
Table 1: Overview of Major Allosteric MAT2A Inhibitor Classes and Representative Compounds
| Inhibitor Class | Representative Compound(s) | Key Structural Features |
| Imidazo[4,5-c]quinolines | SCR-7952 | Fused heterocyclic ring system |
| Pyrazolopyrimidines | AG-270 (Ivosidenib) | Fused pyrazole and pyrimidine rings |
| Pyrrolopyridones | AZ9567 | Fused pyrrole and pyridine rings |
| 3H-pyrido[1,2-c]pyrimidin-3-ones | Compound 30 | Fused pyridine and pyrimidine rings |
| Quinolines and Triazoles | PF-9366 | Contains quinoline and triazole moieties |
Comparative Performance of MAT2A Inhibitors
The efficacy of MAT2A inhibitors is primarily evaluated based on their biochemical potency against the MAT2A enzyme and their selective anti-proliferative activity in MTAP-deleted cancer cells compared to their wild-type counterparts. The half-maximal inhibitory concentration (IC50) is a key metric used for this comparison.
Table 2: Comparative Performance Data of Selected MAT2A Inhibitors
| Inhibitor | Biochemical IC50 (nM) | Cellular IC50 in HCT116 MTAP-/- (nM) | Cellular IC50 in HCT116 MTAP+/+ (nM) | Selectivity (MTAP+/+ / MTAP-/-) |
| SCR-7952 | 18.7[5] | 34.4[5] | 487.7[5] | ~14.2 |
| AG-270 | 68.3[5] | ~260[10] | >10,000 | >38 |
| PF-9366 | 420[11] | Inadequate antiproliferative effect reported[5] | - | - |
| IDE397 | ~10[5] | ~20[5] | - | - |
| Compound 17 | 430[12] | 1400[12] | - | - |
| Compound 30 | - | 273[11] | - | - |
Note: Cellular IC50 values can vary based on the duration of treatment and specific assay conditions. The data presented here is a compilation from multiple sources for comparative purposes.
Signaling Pathways and Experimental Workflows
MAT2A-MTAP-PRMT5 Signaling Pathway
The synthetic lethal relationship between MAT2A and MTAP deletion is centered on the activity of PRMT5. In MTAP-deleted cells, the accumulation of methylthioadenosine (MTA) partially inhibits PRMT5.[1] This makes the cells highly dependent on the remaining PRMT5 activity, which in turn is dependent on the availability of its substrate, SAM. By inhibiting MAT2A and thus reducing SAM levels, the activity of PRMT5 is further suppressed, leading to cancer cell death.[2]
Upstream and Downstream Regulation of MAT2A
The expression and activity of MAT2A are regulated by various upstream factors, including transcription factors like c-MYC and signaling pathways such as the mTORC1 pathway.[2][13] Downstream of MAT2A, the availability of SAM influences a wide range of methyltransferases, impacting gene expression, RNA processing, and protein function.
Experimental Workflow for MAT2A Inhibitor Evaluation
The evaluation of novel MAT2A inhibitors typically follows a multi-step process, starting with biochemical assays to determine direct enzyme inhibition, followed by cellular assays to assess anti-proliferative effects and target engagement, and culminating in in vivo studies to evaluate efficacy and safety.
Experimental Protocols
MAT2A Biochemical Assay (Colorimetric Phosphate Detection)
This assay measures the activity of MAT2A by quantifying the amount of inorganic phosphate produced during the conversion of ATP and methionine to SAM.
Materials:
-
Purified recombinant MAT2A enzyme
-
MAT Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 10 mM MgCl2)
-
ATP solution
-
L-Methionine solution
-
Test inhibitor compounds dissolved in DMSO
-
Colorimetric phosphate detection reagent (e.g., Malachite Green-based)[14][15]
-
384-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
Add the diluted inhibitor and MAT2A enzyme to the wells of a 384-well plate and incubate at room temperature for a specified period (e.g., 30 minutes).[16]
-
Initiate the enzymatic reaction by adding a mixture of ATP and L-methionine to each well.
-
Incubate the reaction at 37°C for a defined time (e.g., 60 minutes).[16]
-
Stop the reaction and measure the generated phosphate by adding the colorimetric detection reagent.
-
After a short incubation at room temperature to allow for color development, measure the absorbance at the appropriate wavelength (e.g., 620-650 nm).[14]
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess the anti-proliferative effects of MAT2A inhibitors on cancer cell lines.[17]
Materials:
-
MTAP-deleted and MTAP-wild-type cancer cell lines (e.g., HCT116 isogenic pair)
-
Cell culture medium and supplements
-
Test inhibitor compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test inhibitor and a vehicle control (DMSO).
-
Incubate the plates for a period that allows for multiple cell doublings (e.g., 3-6 days).
-
Following the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm.
-
Calculate the percentage of cell proliferation inhibition relative to the vehicle control and determine the IC50 values.
Conclusion
The development of MAT2A inhibitors represents a promising and targeted therapeutic strategy for a significant subset of cancers with MTAP deletions. The current landscape is dominated by allosteric inhibitors, with several distinct chemical classes showing potent and selective activity in preclinical models. The comparative analysis of their performance, based on robust biochemical and cellular assays, is crucial for identifying lead candidates for further development. The continued exploration of novel chemical scaffolds and a deeper understanding of the intricate MAT2A signaling network will undoubtedly pave the way for the next generation of effective cancer therapies.
References
- 1. Methylthioadenosine phosphorylase deficiency in tumors: A compelling therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The potential and challenges of targeting MTAP-negative cancers beyond synthetic lethality [frontiersin.org]
- 4. MAT2A as Key Regulator and Therapeutic Target in MLLr Leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SCR‐7952, a highly selective MAT2A inhibitor, demonstrates synergistic antitumor activities in combination with the S‐adenosylmethionine‐competitive or the methylthioadenosine‐cooperative protein arginine methyltransferase 5 inhibitors in methylthioadenosine phosphorylase‐deleted tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting S-adenosylmethionine biosynthesis with a novel allosteric inhibitor of Mat2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of AG-270, a First-in-Class Oral MAT2A Inhibitor for the Treatment of Tumors with Homozygous MTAP Deletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A patent review of MAT2a inhibitors (2018-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of Potential Scaffolds for Methionine Adenosyltransferase 2A (MAT2A) Inhibitors: Virtual Screening, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Methionine adenosyltransferases in cancers: Mechanisms of dysregulation and implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Confirming On-Target Engagement of MAT2A Inhibitors in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to confirm the on-target engagement of Methionine Adenosyltransferase 2A (MAT2A) inhibitors in a cellular context. We present supporting experimental data for key MAT2A inhibitors, detail experimental protocols, and offer visualizations to clarify complex biological pathways and workflows. While specific data for a compound designated "Mat2A-IN-7" is not publicly available, this guide will focus on established and well-characterized MAT2A inhibitors such as SCR-7952, AG-270, and PF-9366, providing a robust framework for evaluating novel inhibitors like this compound.
Introduction to MAT2A and its Inhibition
Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular methylation reactions.[1][2] These reactions are essential for regulating gene expression, cell growth, and differentiation.[3] In many cancers, particularly those with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, cancer cells become highly dependent on MAT2A for survival.[4][5] This synthetic lethal relationship has positioned MAT2A as a promising therapeutic target in oncology.[4][5]
MAT2A inhibitors function by blocking the production of SAM, leading to a disruption of methylation processes vital for cancer cell proliferation.[2] Confirming that a MAT2A inhibitor directly engages its target in the complex cellular environment is a crucial step in its preclinical development. This guide outlines the key experimental approaches to robustly demonstrate on-target activity.
Comparative Performance of MAT2A Inhibitors
The following tables summarize the publicly available data for several key MAT2A inhibitors. This data provides a benchmark for evaluating the performance of new chemical entities like this compound.
| Inhibitor | MAT2A Enzymatic IC50 (nM) | Cellular SAM IC50 (nM) | HCT116 MTAP-/- Proliferation IC50 (nM) | Reference(s) |
| SCR-7952 | 18.7 | 1.9 | 34.4 | [4] |
| AG-270 | 68.3 | 5.8 | 257 | [4][6] |
| PF-9366 | 420 | 225 | ~10,000 | [4][7] |
| Compound 17 | 430 | Not Reported | 1,400 | [8] |
| Compound 30 | Not Reported | Not Reported | Better in vivo potency than AG-270 | [8] |
Table 1: Comparison of Biochemical and Cellular Potency of MAT2A Inhibitors. This table highlights the half-maximal inhibitory concentrations (IC50) of various MAT2A inhibitors in biochemical assays, their ability to reduce cellular SAM levels, and their anti-proliferative effect on MTAP-deleted (MTAP-/-) HCT116 cancer cells.
| Inhibitor | Effect on Plasma SAM | Effect on Tumor SDMA | Clinical Trial Identifier | Reference(s) |
| AG-270 | 54% - 70% reduction | Decrease in SDMA levels | NCT03435250 | [9] |
| IDE397 | Not explicitly quantified | Not explicitly quantified (inferred reduction) | NCT04794699 | [10] |
Table 2: Pharmacodynamic Effects of MAT2A Inhibitors in Clinical Trials. This table summarizes the observed effects of MAT2A inhibitors on the direct product of MAT2A (SAM) in plasma and a downstream biomarker of methyltransferase activity (SDMA) in tumor tissues from clinical trial participants.
Key Experimental Protocols for Target Engagement
Confirming that a compound interacts with its intended target within a cell is paramount. The following are detailed protocols for robustly assessing the on-target engagement of MAT2A inhibitors.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to demonstrate direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, resulting in a higher melting temperature.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Culture MTAP-deleted cancer cells (e.g., HCT116 MTAP-/-) to 80-90% confluency.
-
Treat cells with the MAT2A inhibitor at various concentrations (including a vehicle control) for a predetermined time (e.g., 1-4 hours) at 37°C.
-
-
Heat Challenge:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a cooling step to room temperature.
-
-
Cell Lysis and Protein Solubilization:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Detection of Soluble MAT2A:
-
Carefully collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of each sample.
-
Analyze the amount of soluble MAT2A in each sample by Western blotting using a specific anti-MAT2A antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the amount of soluble MAT2A as a function of temperature for each inhibitor concentration. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
Measurement of Cellular S-Adenosylmethionine (SAM) and S-Adenosylhomocysteine (SAH) Levels
Directly measuring the levels of the product (SAM) and a related metabolite (SAH) of the MAT2A enzyme provides a quantitative readout of target inhibition.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Seed MTAP-deleted cancer cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a dose-response of the MAT2A inhibitor for a specified time (e.g., 24-72 hours).
-
-
Metabolite Extraction:
-
Aspirate the media and wash the cells with ice-cold PBS.
-
Add a cold extraction solvent (e.g., 80% methanol) to the cells and incubate at -80°C for at least 15 minutes.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet cell debris.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant containing the metabolites to a new tube.
-
Analyze the levels of SAM and SAH in the extracts using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
-
Data Analysis:
-
Normalize the metabolite levels to the total protein concentration or cell number.
-
Plot the SAM and SAH levels as a function of inhibitor concentration to determine the IC50 for SAM reduction. A dose-dependent decrease in SAM levels is a strong indicator of on-target MAT2A inhibition.
-
Co-Immunoprecipitation (Co-IP)
Co-IP can be used to confirm the interaction of the MAT2A inhibitor with the MAT2A protein within a cellular context, especially if the inhibitor is modified with a tag (e.g., biotin). Alternatively, it can be used to see if the inhibitor disrupts known protein-protein interactions of MAT2A.
Experimental Protocol:
-
Cell Culture and Lysis:
-
Culture cells and treat with the tagged MAT2A inhibitor or vehicle control.
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein complexes.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G beads to reduce non-specific binding.
-
For a tagged inhibitor, incubate the lysate with streptavidin beads. For assessing disruption of interactions, incubate the lysate with an anti-MAT2A antibody followed by protein A/G beads.
-
Incubate overnight at 4°C with gentle rotation.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads using an elution buffer (e.g., low pH buffer or SDS-PAGE sample buffer).
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a membrane and probe with an anti-MAT2A antibody (for tagged inhibitor) or antibodies against known MAT2A interacting partners.
-
-
Data Analysis:
-
The presence of MAT2A in the eluate from the tagged inhibitor experiment confirms a direct interaction. A change in the amount of a co-precipitated interacting partner in the presence of the inhibitor suggests that the inhibitor modulates this interaction.
-
Visualizing the Pathway and Experimental Logic
To further clarify the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
References
- 1. MAT2A as Key Regulator and Therapeutic Target in MLLr Leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]
- 3. idexx.co.uk [idexx.co.uk]
- 4. SCR‐7952, a highly selective MAT2A inhibitor, demonstrates synergistic antitumor activities in combination with the S‐adenosylmethionine‐competitive or the methylthioadenosine‐cooperative protein arginine methyltransferase 5 inhibitors in methylthioadenosine phosphorylase‐deleted tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Symmetric Dimethylarginine as a Proinflammatory Agent in Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human Mat2A Uses an Ordered Kinetic Mechanism and Is Stabilized but Not Regulated by Mat2B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Differential expression of methionine adenosyltransferase genes influences the rate of growth of human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validating the Downstream Effects of Mat2A-IN-7 on Histone Methylation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Mat2A-IN-7 and other prominent MAT2A inhibitors, focusing on their downstream effects on histone methylation. We present available experimental data, detailed protocols for validation, and visual representations of the underlying biological pathways and experimental workflows to aid in your research and development efforts.
Introduction to MAT2A and Its Role in Histone Methylation
Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme in the methionine cycle, catalyzing the synthesis of S-adenosylmethionine (SAM). SAM is the universal methyl donor for a vast array of cellular methylation reactions, including the methylation of histones. Histone methylation is a key epigenetic modification that plays a fundamental role in regulating chromatin structure and gene expression. The dysregulation of MAT2A and subsequent alterations in histone methylation patterns have been implicated in various diseases, particularly cancer, making MAT2A an attractive therapeutic target.
MAT2A inhibitors are designed to block the production of SAM, thereby globally impacting cellular methylation processes. This guide focuses on this compound and compares its anticipated effects with the experimentally observed effects of other well-characterized MAT2A inhibitors, PF-9366 and AG-270.
Product Comparison: Effects of MAT2A Inhibitors on Histone Methylation
While specific quantitative data for this compound's direct impact on individual histone marks is not yet publicly available, its potency as a MAT2A inhibitor suggests it would elicit similar or more pronounced effects compared to other inhibitors in its class[1]. The following table summarizes the observed effects of PF-9366 and AG-270 on global histone methylation, providing a benchmark for validating this compound.
| Inhibitor | Target | Cell Line(s) | H3K4me3 | H3K9me2/3 | H3K27me3 | H3K36me3 | Reference(s) |
| This compound | MAT2A | Various cancer cell lines | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | [1] |
| PF-9366 | MAT2A | H460/DDP, PC-9 (Lung Cancer) | No significant change | Decreased | No significant change | Decreased | [2] |
| AG-270 | MAT2A | VCaP (Prostate Cancer) | - | - | Decreased (in combination with MAT2A knockdown) | - | [3] |
| MAT2A Knockdown | MAT2A | VCaP (Prostate Cancer) | Decreased (H3K4me2) | - | - | - | [3] |
| MAT2A Knockout | MAT2A | J-Lat 9.2 | Decreased | Decreased | Decreased | Data not available |
Note: The table reflects the currently available public data. The effects of these inhibitors can be cell-type specific.
Signaling Pathway and Mechanism of Action
The inhibition of MAT2A disrupts the methionine cycle, leading to a reduction in the cellular pool of SAM. This depletion of the primary methyl donor directly impacts the activity of histone methyltransferases (HMTs), resulting in altered histone methylation patterns.
Caption: The signaling pathway illustrating how this compound inhibits MAT2A, leading to decreased SAM levels and subsequent reduction in histone methylation by HMTs, ultimately altering gene expression.
Experimental Workflow for Validation
To validate the downstream effects of this compound on histone methylation, a series of well-established molecular biology techniques are employed. The following diagram outlines a typical experimental workflow.
Caption: A standard experimental workflow for validating the effects of this compound on histone methylation, from cell treatment to data analysis.
Detailed Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate the desired cancer cell line (e.g., HCT116, PC-9) in appropriate culture dishes at a density that allows for logarithmic growth during the treatment period.
-
Inhibitor Preparation: Prepare stock solutions of this compound, PF-9366, and AG-270 in a suitable solvent (e.g., DMSO).
-
Treatment: The following day, treat the cells with varying concentrations of this compound and the control inhibitors. Include a vehicle-only control (e.g., DMSO). The treatment duration can range from 24 to 72 hours, depending on the cell line and the specific histone mark being investigated.
Histone Extraction for Western Blotting
-
Cell Lysis: After treatment, harvest the cells and wash with ice-cold PBS. Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice.
-
Nuclear Isolation: Centrifuge the lysate to pellet the nuclei.
-
Acid Extraction: Resuspend the nuclear pellet in 0.2 N HCl or 0.4 N H2SO4 and incubate with rotation overnight at 4°C to extract histones.
-
Protein Precipitation: Centrifuge to remove debris and precipitate the histones from the supernatant using trichloroacetic acid (TCA).
-
Washing and Solubilization: Wash the histone pellet with acetone and air dry. Resuspend the purified histones in water or a suitable buffer.
-
Quantification: Determine the protein concentration using a BCA or Bradford assay.
Western Blotting for Histone Methylation
-
Sample Preparation: Mix the extracted histones with Laemmli sample buffer, boil, and load equal amounts of protein onto an SDS-PAGE gel (a 15% or 4-20% gradient gel is recommended for good resolution of histones).
-
Electrophoresis and Transfer: Separate the proteins by gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the histone modifications of interest (e.g., anti-H3K4me3, anti-H3K9me3, anti-H3K27me3, anti-H3K36me3) and a loading control (e.g., anti-Histone H3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis can be performed using software like ImageJ to quantify the changes in histone methylation levels relative to the total histone H3 loading control.
Chromatin Immunoprecipitation (ChIP)
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the histone mark of interest overnight at 4°C. Use a non-specific IgG as a negative control.
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-histone-DNA complexes.
-
Washing: Wash the beads extensively to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin from the beads and reverse the cross-links by heating at 65°C.
-
DNA Purification: Purify the DNA using a spin column or phenol-chloroform extraction.
-
Quantitative PCR (qPCR): Analyze the purified DNA by qPCR using primers specific for the promoter or gene body regions of target genes known to be regulated by the histone mark of interest. The results are typically expressed as a percentage of the input chromatin.
Conclusion
This compound holds significant promise as a potent inhibitor of MAT2A for research and therapeutic applications. While direct experimental data on its specific effects on histone methylation are still emerging, the established consequences of MAT2A inhibition by compounds like PF-9366 and AG-270 provide a strong rationale and a clear experimental framework for its validation. By utilizing the comparative data and detailed protocols provided in this guide, researchers can effectively investigate and validate the downstream epigenetic effects of this compound, contributing to a deeper understanding of its mechanism of action and its potential in modulating cellular processes governed by histone methylation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of MAT2A-Related Methionine Metabolism Enhances The Efficacy of Cisplatin on Cisplatin-Resistant Cells in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Epigenome-wide impact of MAT2A sustains the androgen-indifferent state and confers synthetic vulnerability in ERG fusion-positive prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Confirming MTAP Deletion in Cancer Cell Lines
For researchers and drug development professionals investigating targeted therapies for cancers with MTAP (methylthioadenosine phosphorylase) gene deletion, accurate determination of MTAP status in cancer cell lines is paramount. This guide provides a comprehensive comparison of the most common methods used to confirm MTAP deletion, complete with experimental data, detailed protocols, and visual workflows to aid in selecting the most appropriate technique for your research needs.
The MTAP gene is frequently co-deleted with the tumor suppressor gene CDKN2A on chromosome 9p21, an event that occurs in approximately 10-15% of all human cancers.[1] This co-deletion creates a specific metabolic vulnerability in cancer cells, making them attractive targets for novel therapeutic strategies.[1] Therefore, robust and reliable methods to ascertain the MTAP deletion status of cancer cell lines are crucial for preclinical research and drug discovery.
This guide compares five widely used techniques: Immunohistochemistry (IHC), Western Blotting, quantitative Polymerase Chain Reaction (qPCR), Fluorescence In Situ Hybridization (FISH), and Next-Generation Sequencing (NGS). Each method offers distinct advantages and disadvantages in terms of the information provided, throughput, cost, and complexity.
Comparison of Methods for MTAP Deletion Status Confirmation
The choice of method for determining MTAP deletion status depends on the specific research question, available resources, and desired throughput. The following table summarizes the key features of each technique.
| Feature | Immunohistochemistry (IHC) | Western Blotting | quantitative PCR (qPCR) | Fluorescence In Situ Hybridization (FISH) | Next-Generation Sequencing (NGS) |
| Principle | Detects the presence or absence of MTAP protein in fixed cells using a specific antibody. | Detects and quantifies MTAP protein in cell lysates based on molecular weight. | Measures the relative copy number of the MTAP gene compared to a reference gene. | Visualizes the MTAP gene locus on chromosomes using fluorescently labeled DNA probes. | Determines the precise copy number of the MTAP gene by sequencing and analyzing the genomic DNA. |
| Primary Output | Qualitative/Semi-quantitative protein expression and localization. | Quantitative/Semi-quantitative protein expression. | Relative gene copy number. | Gene copy number per cell (e.g., homozygous deletion, heterozygous deletion, polysomy). | Absolute gene copy number, sequence information, and other genomic alterations. |
| Throughput | High | Medium | High | Low to Medium | High |
| Cost per Sample | Low | Medium | Low | High | High |
| Turnaround Time | 1-2 days | 2-3 days | <1 day | 2-4 days | 1-2 weeks |
| Strengths | High throughput, cost-effective, provides spatial information within the cellular context. | High specificity for the target protein, can detect different protein isoforms. | Highly sensitive and quantitative, requires small amounts of DNA. | Single-cell resolution, considered a gold standard for copy number validation. | Comprehensive genomic information, can detect partial deletions and other mutations. |
| Limitations | Can be subject to antibody variability and interpretation subjectivity.[2] | Lower throughput, does not provide spatial information. | Does not provide information on protein expression, susceptible to PCR inhibitors. | Lower throughput, probe signal can be difficult to interpret, relatively expensive. | High cost, complex data analysis, may not be necessary if only MTAP status is of interest. |
Quantitative Performance of Different Methods
Several studies have compared the performance of these methods for detecting MTAP deletion. The following table summarizes key performance metrics from published literature.
| Method | Sensitivity | Specificity | Concordance with FISH/NGS | Reference |
| IHC (mAb clone 1813) | 96% | 86% | 93% (with combined FACETS/FISH) | [2] |
| IHC (mAb clone EPR6893) | Lower than 1813 due to equivocal interpretations | - | - | [2] |
| ddPCR | 72% (for CDKN2A homozygous loss) | 100% (for CDKN2A homozygous loss) | 92% (with FISH for CDKN2A homozygous loss) | [3] |
| NGS | High | High | 95% (with FISH) | [4] |
Experimental Workflows and Signaling Pathways
To aid in understanding the practical application of these techniques, the following diagrams illustrate the experimental workflows for the primary methods of MTAP deletion confirmation.
Immunohistochemistry (IHC) Workflow
Western Blot Workflow
Quantitative PCR (qPCR) Workflow
Fluorescence In Situ Hybridization (FISH) Workflow
Detailed Experimental Protocols
Immunohistochemistry (IHC) Protocol for MTAP
This protocol is adapted from a study validating an anti-MTAP rabbit monoclonal antibody.[2]
1. Cell Line Preparation:
-
Grow cancer cell lines on coverslips or prepare cell blocks by centrifuging cells and embedding the pellet in paraffin.
-
Fix cells in 10% neutral buffered formalin.
2. Sectioning and Slide Preparation:
-
For cell blocks, cut 4-µm thick sections and mount on positively charged slides.
-
Bake slides at 60°C for at least 30 minutes.
3. Deparaffinization and Rehydration:
-
Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to distilled water.
4. Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0) in a pressure cooker or water bath.
5. Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a protein block or normal serum.
-
Incubate with a primary antibody against MTAP (e.g., rabbit monoclonal clone EPR6893 at 1:1000 dilution or clone 1813 at 1:2500 dilution) overnight at 4°C.[2]
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Develop the signal with a chromogen such as 3,3'-diaminobenzidine (DAB).
-
Counterstain with hematoxylin.
6. Dehydration and Mounting:
-
Dehydrate the slides through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
7. Interpretation:
-
MTAP-positive cells will show cytoplasmic staining.
-
MTAP-deleted cells will lack cytoplasmic staining. Use normal adjacent cells or stromal cells as an internal positive control.
Western Blot Protocol for MTAP
This protocol is a general guideline and may require optimization for specific cell lines and antibodies.
1. Cell Lysis:
-
Wash cultured cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge to pellet cell debris and collect the supernatant.
2. Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
3. SDS-PAGE:
-
Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer.
-
Separate proteins on a 10-12% SDS-polyacrylamide gel.
4. Protein Transfer:
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against MTAP (e.g., rabbit polyclonal at 1:1000 dilution) overnight at 4°C.[5]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
6. Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system or X-ray film.
-
Use a loading control antibody (e.g., anti-β-actin or anti-GAPDH) to normalize for protein loading.
Quantitative PCR (qPCR) Protocol for MTAP Copy Number
This protocol provides a framework for determining MTAP gene copy number relative to a reference gene.
1. DNA Extraction:
-
Extract high-quality genomic DNA from cancer cell lines using a commercial kit.
2. DNA Quantification and Normalization:
-
Quantify the DNA concentration using a spectrophotometer or fluorometer.
-
Normalize the DNA concentration for all samples.
3. Primer Design:
-
Design or obtain validated primers for a specific exon of the MTAP gene and a stable diploid reference gene (e.g., RPPH1 or TERT).
4. qPCR Reaction:
-
Prepare a qPCR reaction mix containing SYBR Green or a TaqMan probe, primers, and normalized genomic DNA.
-
Run the qPCR on a real-time PCR instrument with appropriate cycling conditions (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).
5. Data Analysis:
-
Determine the cycle threshold (Ct) values for both the MTAP and the reference gene for each sample.
-
Calculate the relative copy number using the ΔΔCt method, comparing the cancer cell line to a normal diploid control cell line. A ratio close to 0.5 suggests a heterozygous deletion, while a ratio near 0 indicates a homozygous deletion.
Fluorescence In Situ Hybridization (FISH) Protocol for MTAP
This protocol is a general outline for performing FISH on cancer cell lines.
1. Cell Preparation:
-
Culture cells to 70-80% confluency.
-
Arrest cells in metaphase using a mitotic inhibitor (e.g., colcemid).
-
Harvest cells by trypsinization.
2. Slide Preparation:
-
Treat cells with a hypotonic solution to swell the cytoplasm.
-
Fix the cells in a methanol:acetic acid fixative.
-
Drop the cell suspension onto clean, cold glass slides and air-dry.
3. Hybridization:
-
Age the slides.
-
Denature the chromosomal DNA on the slide.
-
Apply a fluorescently labeled DNA probe specific for the MTAP gene locus (on chromosome 9p21) and a control probe for the centromere of chromosome 9 (CEP9).
-
Hybridize the probes to the chromosomal DNA overnight in a humidified chamber at 37°C.
4. Post-Hybridization Washes:
-
Wash the slides to remove unbound probe.
5. Counterstaining and Mounting:
-
Counterstain the chromosomes with DAPI.
-
Mount the slides with an antifade solution.
6. Analysis:
-
Visualize the slides using a fluorescence microscope with appropriate filters.
-
Enumerate the signals for the MTAP probe and the CEP9 probe in at least 100 interphase nuclei.
-
A homozygous deletion is indicated by the absence of MTAP signals in the presence of two CEP9 signals. A heterozygous deletion is indicated by one MTAP signal and two CEP9 signals.
Conclusion
Confirming the MTAP deletion status in cancer cell lines is a critical step in the development of targeted therapies. This guide provides a comparative overview of the most common techniques, their performance metrics, and detailed protocols. For routine screening of a large number of cell lines, IHC is a cost-effective and high-throughput method. Western blotting provides a robust confirmation of protein loss. For precise quantification of gene copy number, qPCR is a sensitive and rapid technique. FISH remains the gold standard for visualizing gene deletions at the single-cell level. Finally, NGS offers the most comprehensive genomic information, including the precise boundaries of the deletion and the status of other cancer-related genes. The choice of method will ultimately be guided by the specific experimental needs, available resources, and the desired level of detail. By understanding the strengths and limitations of each technique, researchers can confidently and accurately determine the MTAP status of their cancer cell lines, paving the way for further investigation into this promising therapeutic target.
References
- 1. Detection of copy-number variations from NGS data using read depth information: a diagnostic performance evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of an anti-MTAP rabbit monoclonal antibody for the immunohistochemistry [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. MTAP Antibody - Recombinant IVD Antibody for IHC - Zeta Corporation [zeta-corp.com]
- 5. MTAP Antibody | Cell Signaling Technology [cellsignal.com]
A Comparative Guide: MAT2A-IN-7 and PRMT5 Inhibitors in MTAP-Null Cancers
For Researchers, Scientists, and Drug Development Professionals
The synthetic lethal relationship between the loss of methylthioadenosine phosphorylase (MTAP) and the dependency on protein arginine methyltransferase 5 (PRMT5) and methionine adenosyltransferase 2A (MAT2A) has emerged as a promising therapeutic strategy in oncology. This guide provides an objective comparison of MAT2A inhibitors, represented by compounds like MAT2A-IN-7, and the class of PRMT5 inhibitors, specifically focusing on their application in MTAP-null cancers.
The Scientific Rationale: A Tale of Two Dependencies
In normal cells, MTAP plays a crucial role in the methionine salvage pathway, converting methylthioadenosine (MTA) to adenine and 5-methylthioribose-1-phosphate. However, in approximately 15% of all human cancers, the MTAP gene is co-deleted with the adjacent tumor suppressor gene CDKN2A. This deletion leads to a significant accumulation of MTA within the cancer cells.[1][2][3][4]
This accumulation of MTA creates a unique vulnerability. MTA acts as a natural, albeit partial, inhibitor of PRMT5, an enzyme critical for various cellular processes, including RNA splicing and signal transduction, through the symmetric dimethylation of arginine residues on its substrate proteins.[1][2][4] This partial inhibition makes MTAP-null cancer cells exquisitely dependent on the remaining PRMT5 activity for their survival.
Furthermore, PRMT5 activity is reliant on the universal methyl donor, S-adenosylmethionine (SAM), which is primarily produced by MAT2A.[1][2][4][5][6] The elevated MTA levels in MTAP-null cells also render them more sensitive to reductions in SAM levels. Therefore, inhibiting either PRMT5 directly or MAT2A to deplete the SAM pool represents two distinct but related therapeutic approaches to exploit this synthetic lethality.
Signaling Pathway in MTAP-Null Cancers
References
- 1. researchgate.net [researchgate.net]
- 2. promega.com [promega.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. AMG 193 News - LARVOL Sigma [sigma.larvol.com]
- 6. The potential and challenges of targeting MTAP-negative cancers beyond synthetic lethality - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Antitumor Effects of MAT2A Inhibitors in Combination with Other Epigenetic Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of epigenetic cancer therapy is rapidly evolving, with a growing emphasis on combination strategies to overcome resistance and enhance therapeutic efficacy. Methionine Adenosyltransferase 2A (MAT2A) has emerged as a promising therapeutic target, particularly in cancers with methylthioadenosine phosphorylase (MTAP) deletion.[1][2][3] MAT2A is a critical enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for all cellular methylation reactions, including DNA, RNA, and histone methylation.[4][5][6] Inhibition of MAT2A disrupts these essential processes, leading to anti-tumor effects.[4] This guide provides a comparative analysis of the synergistic effects observed when MAT2A inhibitors, such as Mat2A-IN-7 and its analogs (e.g., SCR-7952, AG-270, IDE397), are combined with other classes of epigenetic drugs.
I. Overview of Synergistic Combinations
Preclinical studies have revealed significant synergistic anti-tumor activity when MAT2A inhibitors are combined with several classes of epigenetic drugs. The most well-documented synergies are with PRMT5 inhibitors, EZH2 inhibitors, and METTL3 inhibitors. These combinations often result in enhanced cancer cell death, reduced tumor growth, and favorable modulation of the tumor microenvironment.
II. Comparative Analysis of Combination Therapies
The following sections detail the synergistic effects of MAT2A inhibitors with other epigenetic drugs, presenting key experimental data and the underlying mechanisms of action.
MAT2A Inhibitors in Combination with PRMT5 Inhibitors
The combination of MAT2A inhibitors with Protein Arginine Methyltransferase 5 (PRMT5) inhibitors has shown remarkable synergistic effects, particularly in MTAP-deleted cancers.[1][2][3] MTAP deletion, occurring in approximately 15% of all cancers, leads to the accumulation of methylthioadenosine (MTA), a natural, albeit weak, inhibitor of PRMT5.[1][2] By reducing the cellular levels of SAM, the substrate for PRMT5, MAT2A inhibitors sensitize these cancer cells to further PRMT5 inhibition.[1]
Experimental Data Summary:
| Combination | Cell Line (Cancer Type) | Key Findings | Reference |
| SCR-7952 + JNJ-64619178 (SAM-competitive PRMT5i) | HCT116 MTAP-/- (Colorectal) | Remarkable synergistic antiproliferative effects. Aggravated inhibition of PRMT5 activity, leading to increased FANCA splicing perturbations and subsequent DNA damage. | [1] |
| SCR-7952 + MTA-cooperative PRMT5i | MTAP-deleted cancer models | Strong synergistic interactions observed. Considered a potentially safer combination strategy for clinical development. | [1][7] |
| AG-270 + MTDIA (induces MTAP-/- phenotype) | MTAP+/+ Colorectal Cancer | Combination mimics synthetic lethality, leading to p53 activation and apoptotic cell death. | [8] |
| IDE397 + PRMT5 inhibitors | MTAP-deleted solid tumors | Rationale for dual inhibition is strong, with clinical trials underway to evaluate this combination. | [9] |
Signaling Pathway and Mechanism of Action:
The synergy between MAT2A and PRMT5 inhibitors in MTAP-deleted cancers is a prime example of synthetic lethality.
MAT2A Inhibitors in Combination with EZH2 Inhibitors
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that is often dysregulated in cancer. Studies have shown that combining MAT2A inhibitors with EZH2 inhibitors can lead to synergistic anti-tumor effects in various cancer types, including castration-resistant prostate cancer (CRPC) and osteosarcoma.[10][11]
Experimental Data Summary:
| Combination | Cancer Type | Key Findings | Reference |
| MAT2A inhibition + EZH2 inhibitors | ERG fusion-positive Castration-Resistant Prostate Cancer (CRPC) | Greater effect in restraining tumor sphere formation and clonogenic capability compared to single agents. Improves response to EZH2 inhibitors. | [10] |
| MAT2A inhibition + EZH2 inhibitors | Osteosarcoma (OS) | Synergistic reduction in H3K27me3 levels, enhanced DNA damage, and inhibition of OS growth both in vitro and in vivo. | [11] |
Signaling Pathway and Mechanism of Action:
The combination of MAT2A and EZH2 inhibitors impacts histone methylation and induces DNA damage.
References
- 1. SCR‐7952, a highly selective MAT2A inhibitor, demonstrates synergistic antitumor activities in combination with the S‐adenosylmethionine‐competitive or the methylthioadenosine‐cooperative protein arginine methyltransferase 5 inhibitors in methylthioadenosine phosphorylase‐deleted tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. probiologists.com [probiologists.com]
- 3. SCR-7952, a highly selective MAT2A inhibitor, demonstrates synergistic antitumor activities in combination with the S-adenosylmethionine-competitive or the methylthioadenosine-cooperative protein arginine methyltransferase 5 inhibitors in methylthioadenosine phosphorylase-deleted tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]
- 5. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism and Inhibition of Human Methionine Adenosyltransferase 2A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The combination of methionine adenosyltransferase 2A inhibitor and methyltransferase like 3 inhibitor promotes apoptosis of non-small cell lung cancer cells and produces synergistic anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Epigenome-wide impact of MAT2A sustains the androgen-indifferent state and confers synthetic vulnerability in ERG fusion-positive prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Mat2A-IN-7: A Comprehensive Guide for Laboratory Professionals
Essential protocols for the responsible management of Mat2A-IN-7 waste are critical for ensuring laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for the proper disposal of the MAT2A inhibitor, this compound, tailored for researchers, scientists, and drug development professionals.
This compound is a potent inhibitor of MAT2A, an enzyme overexpressed in various cancers, making it a valuable compound in cancer research.[1][2] As with any chemical agent, adherence to strict disposal protocols is paramount to mitigate risks to personnel and the environment. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general principles of hazardous chemical waste management provide a robust framework for its disposal.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, lab coats, and chemical-resistant gloves.[3] All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[3]
Step-by-Step Disposal Procedures
The proper disposal of this compound, as with many research chemicals, involves a multi-step process focused on containment, segregation, and clear labeling.
-
Segregation of Waste: this compound waste, whether in solid form or in solution, should be collected separately from other laboratory waste streams.[4][5] It is critical to avoid mixing it with incompatible materials. As a general guideline, keep organic solvents separate from aqueous waste and avoid mixing with strong acids, bases, or oxidizing agents.[5][6]
-
Container Selection and Labeling: Utilize a dedicated, leak-proof, and chemically compatible container for this compound waste.[5][7] The container must be clearly labeled as "Hazardous Waste" and should include the full chemical name, "this compound," and any known hazard characteristics (e.g., "Toxic if swallowed," "Causes skin irritation").[3]
-
Solid Waste Disposal:
-
Collect unused or expired solid this compound in its original container if possible, or in a clearly labeled, sealed container.
-
Contaminated materials such as pipette tips, gloves, and weighing paper should be placed in a designated solid hazardous waste container.
-
-
Liquid Waste Disposal:
-
Solutions containing this compound should be collected in a designated liquid hazardous waste container.
-
Do not dispose of this compound solutions down the drain.[8] This practice is prohibited for most hazardous chemicals to prevent contamination of water systems.[4][9]
-
For empty containers that held this compound, it is best practice to triple-rinse them with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[4][9]
-
-
Storage of Waste:
-
Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6][7]
-
The SAA should be a secondary containment system to prevent the spread of any potential leaks.[9]
-
Ensure that incompatible waste types are segregated within the SAA.[6]
-
-
Arranging for Pickup and Disposal:
Quantitative Data Summary
For safe handling and storage of chemical waste, including compounds like this compound, specific quantitative limits and conditions are often recommended. The following table summarizes general guidelines applicable to laboratory hazardous waste.
| Parameter | Guideline | Citation |
| Maximum SAA Volume | 55 gallons of hazardous waste | [7] |
| Maximum Acutely Toxic Waste in SAA | 1 quart of liquid or 1 kilogram of solid | [7] |
| pH for Aqueous Waste Drain Disposal | Between 5.0 and 12.5 (if permitted by local regulations and EH&S) | [6] |
| Flash Point for Ignitable Liquid Waste | Less than 140°F | [7] |
| Storage Time for Partially Filled SAA Containers | Up to 1 year | [6] |
| Removal Time for Full SAA Containers | Within 3 days of becoming full | [6] |
Experimental Protocols
While specific experimental protocols for this compound disposal are not detailed in the provided search results, the general principles of chemical waste management form the basis of the disposal procedure. The core experimental protocol is the segregation and containment of the chemical waste, followed by institutionally approved disposal methods. Key cited experiments in the broader context of chemical safety involve the characterization of hazardous waste based on ignitability, corrosivity, reactivity, and toxicity.[7]
Visualizing the Disposal Workflow
To further clarify the proper disposal procedure for this compound, the following diagram illustrates the logical workflow from initial waste generation to final disposal.
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these comprehensive procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a secure research environment and maintaining regulatory compliance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. acewaste.com.au [acewaste.com.au]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. asset.conrad.com [asset.conrad.com]
- 9. vumc.org [vumc.org]
Personal protective equipment for handling Mat2A-IN-7
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Mat2A-IN-7, a potent inhibitor of Methionine Adenosyltransferase 2A (MAT2A). The following procedural guidance is designed to ensure safe operational handling and disposal of this compound in a laboratory setting.
Chemical and Physical Properties
While specific quantitative data for this compound is not publicly available, the following table summarizes general properties based on information for similar small molecule inhibitors used in research.
| Property | Data |
| Physical State | Solid |
| Appearance | Crystalline powder |
| Solubility | Soluble in DMSO |
| Storage Temperature | -20°C for 1 year, -80°C for 2 years[1] |
| Molecular Weight | Not specified |
| CAS Number | 2756458-77-0[2] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a bioactive compound that requires careful handling to avoid potential exposure. Based on the safety data sheet for a similar compound, MAT2A inhibitor 4, the primary hazards include acute oral toxicity, skin irritation, serious eye irritation, and respiratory tract irritation.[3] Therefore, a comprehensive approach to personal protection is mandatory.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specific Recommendations |
| Eye/Face Protection | Wear chemical safety goggles with side-shields or a face shield.[3][4] |
| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[3][4][5][6] Regularly inspect gloves for degradation and replace them as needed. |
| Skin and Body Protection | Wear a lab coat, and consider additional protective clothing such as coveralls or an apron, especially when handling larger quantities or during potential splash situations.[3][4][6] Ensure footwear fully covers the feet.[5] |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood.[3] If dust or aerosols may be generated, a suitable respirator should be worn.[3] |
Operational Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
Procedural Steps for Handling:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the workspace within a certified chemical fume hood.
-
Weighing and Reconstitution: When weighing the solid compound, do so carefully to avoid generating dust. For reconstitution, add the solvent slowly to the vial containing the compound.
-
Use in Experiments: When using the dissolved compound, handle it as a potentially hazardous chemical solution. Avoid direct contact and aerosol generation.
-
Post-Handling: After use, thoroughly clean the work area. Decontaminate surfaces and equipment by scrubbing with an appropriate solvent like alcohol.[3]
Storage Plan:
-
Short-term: Store the solid compound and solutions at -20°C for up to one month.[7]
-
Long-term: For storage up to two years, maintain the compound at -80°C.[1]
-
General Storage Conditions: Keep the container tightly sealed in a dry and well-ventilated place.[8]
Spill Management and Disposal Plan
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
Spill Response Protocol:
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.
-
Contain: For liquid spills, absorb the material with an inert absorbent material (e.g., diatomite, universal binders).[3] For solid spills, carefully sweep up the material, avoiding dust generation.
-
Clean: Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[3]
-
Dispose: Collect all contaminated materials in a sealed container for proper disposal.
Disposal Plan:
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations for chemical waste.[8] Do not dispose of it down the drain or into public sewer systems.[8]
MAT2A Signaling Pathway and Experimental Workflow
This compound is a potent inhibitor of MAT2A, an enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM).[9] SAM is a crucial methyl donor for various cellular processes, including histone and protein methylation. In certain cancers with a deletion of the MTAP gene, cancer cells become more vulnerable to the inhibition of MAT2A.[10]
Caption: Simplified signaling pathway of MAT2A and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. epa.gov [epa.gov]
- 5. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 6. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 7. medchemexpress.com [medchemexpress.com]
- 8. asset.conrad.com [asset.conrad.com]
- 9. Overview of Methionine Adenosyltransferase 2A (MAT2A) as an Anticancer Target: Structure, Function, and Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
